1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCDEECWYKWYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655771 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098360-87-2 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Foreword
Prepared for researchers, medicinal chemists, and drug development professionals, this technical guide provides a comprehensive analysis of the core physicochemical properties of This compound . As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, offering insights into the causal relationships between these properties and their implications for drug discovery and development. The methodologies described herein are grounded in established, self-validating protocols, ensuring scientific rigor and reproducibility. This document is structured to serve as both a reference and a practical guide for the empirical investigation of this promising chemical entity.
Molecular Overview and Strategic Importance
This compound (CAS No. 1098360-87-2) is a synthetic small molecule that integrates several key pharmacophores: a bromophenyl group, a rigid cyclopropane linker, and a reactive carbohydrazide moiety.[1][2] The presence of a halogen, specifically bromine, can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties. The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving metabolic stability. The carbohydrazide group serves as a versatile synthetic handle and a potential hydrogen bonding participant in ligand-receptor interactions.
Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any rational drug development program. These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its formulation, efficacy, and safety.
Chemical Structure
Caption: Chemical structure of this compound.
Core Molecular Properties
The foundational properties of a compound provide the first-pass filter in drug discovery. The data below, compiled from chemical databases, offers a snapshot of the molecule's key descriptors.
| Property | Value | Source |
| CAS Number | 1098360-87-2 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₁BrN₂O | ChemScene[1] |
| Molecular Weight | 255.11 g/mol | ChemScene[1], Parchem[2] |
| IUPAC Name | This compound | Fluorochem[3] |
| SMILES | O=C(C1(C2=CC=C(Br)C=C2)CC1)NN | ChemScene[1] |
| Computed LogP | 1.47 - 1.91 | ChemScene, Fluorochem[1][3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
General Synthetic Pathway
While numerous synthetic routes are plausible, a common and effective strategy for constructing carbohydrazides involves the activation of a carboxylic acid precursor followed by nucleophilic attack by hydrazine. This workflow ensures high yields and purity.
Caption: A plausible and efficient synthetic workflow for the target compound.
Critical Physicochemical Parameters: Methodology and Implications
This section delves into the essential physicochemical properties that dictate the "drug-like" nature of a compound. For each parameter, we discuss its significance and the authoritative experimental protocols for its determination.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical early indicators of a compound's potential. Insufficient solubility directly impedes oral absorption, leading to poor bioavailability, and creates significant challenges for intravenous formulation. It is a primary reason for compound attrition in preclinical development.[4]
Trustworthiness (Protocol): The gold-standard method for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as established by Higuchi and Connors.[5]
-
Step 1: Sample Preparation: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).[6]
-
Step 2: Equilibration: The vial is sealed and agitated in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[4]
-
Step 3: Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.
-
Step 4: Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
-
Step 5: Validation: The process should be repeated at multiple pH values (e.g., 2.0, 5.0, 7.4) to construct a pH-solubility profile, which is critical for predicting absorption in different regions of the gastrointestinal tract.
Data: Specific experimental solubility data for this compound is not currently available in the public domain. Experimental determination via the shake-flask method is strongly recommended.
Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master regulator of ADME properties.[8] It governs membrane permeability, plasma protein binding, volume of distribution, and potential for CNS penetration. The octanol-water partition coefficient (LogP) is the standard measure for the neutral form of the molecule.[8][9] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. According to Lipinski's 'Rule of 5', a LogP value <5 is often associated with better oral absorption.[8]
Trustworthiness (Protocol): While the Shake-Flask Method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, high-throughput alternative for estimating LogP.[8][9][10]
-
Step 1: System Setup: An HPLC system equipped with a C18 (octadecylsilyl) column is used. The C18 stationary phase mimics the lipophilic octanol environment.
-
Step 2: Mobile Phase: A series of isocratic runs are performed using varying ratios of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[11]
-
Step 3: Calibration: A set of standard compounds with known LogP values are injected, and their retention times (t_R) are recorded for each mobile phase composition.
-
Step 4: Retention Factor Calculation: The retention factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[9]
-
Step 5: Extrapolation to 100% Aqueous Phase: A plot of log k' versus the percentage of organic modifier is created for each standard. The y-intercept of this plot (log k'_w) corresponds to the retention factor extrapolated to a 100% aqueous mobile phase.
-
Step 6: LogP Determination: A final calibration curve is generated by plotting the known LogP values of the standards against their calculated log k'_w values. The LogP of the test compound is then determined by measuring its log k'_w and interpolating from this calibration curve.
Data: Computational models predict a LogP value in the range of 1.47 to 1.91 .[1][3] This moderate lipophilicity is promising, suggesting a good balance between aqueous solubility and membrane permeability. However, these are in silico predictions; experimental verification is essential.
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral.[12] This property is fundamental, as the charge state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets. The carbohydrazide moiety contains basic nitrogen atoms, meaning this compound will likely have one or more basic pKa values. Understanding these values is critical for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood.
Trustworthiness (Protocol): For compounds with limited solubility, traditional potentiometric titration can be challenging.[11][13] UV-Metric Titration or Capillary Electrophoresis (CE) are robust and material-sparing alternatives.
-
Step 1: Solution Preparation: A stock solution of the compound is prepared in a suitable co-solvent (e.g., methanol) and then diluted into a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Step 2: Spectrophotometric Measurement: The UV-Vis absorbance spectrum of the compound is recorded for each pH solution.
-
Step 3: Data Analysis: As the pH changes and the molecule ionizes, its chromophore is altered, resulting in shifts in the absorbance spectrum. By plotting absorbance at a specific wavelength versus pH, a sigmoidal curve is generated.[13]
-
Step 4: pKa Determination: The inflection point of this sigmoidal curve corresponds to the pKa of the ionizable group.[13] Specialized software is used to fit the data and calculate a precise value.
Data: No experimental pKa data for this compound has been published. Given the presence of the hydrazide group (-NHNH₂), it is expected to be basic. Determining the pKa is a high-priority experimental task.
Melting Point (MP)
Expertise & Experience: The melting point is a fundamental thermodynamic property that provides a reliable indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range. This data is crucial for quality control and for understanding the solid-state stability of the material.
Trustworthiness (Protocol): The determination of melting point is standardized by multiple pharmacopeias, including the U.S. Pharmacopeia (USP). The Capillary Method is the most common and accepted procedure.[14][15]
-
Step 1: Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[14][16]
-
Step 2: Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., an OptiMelt or Mel-Temp).[17]
-
Step 3: Measurement: The sample is heated at a controlled, slow rate, typically 1 °C/minute, starting from a temperature about 5-10°C below the expected melting point.[14][15]
-
Step 4: Recording the Range: Two temperatures are recorded: the onset point (when the substance first begins to collapse or liquefy) and the clear point (when the substance is completely melted).[14] This defines the melting range.
-
Step 5: Calibration: The instrument must be regularly calibrated using certified reference standards with known melting points to ensure temperature accuracy.[14]
Data: The experimental melting point for this compound is not available in the reviewed literature. This is a foundational characterization step that should be performed on any synthesized batch.
Summary and Forward-Looking Recommendations
This compound presents a promising profile based on its structural features and computed physicochemical properties. Its moderate lipophilicity suggests a favorable starting point for developing a drug candidate with a balanced ADME profile.
However, this guide underscores the critical need for empirical data. The following experimental investigations are recommended as the highest priority for advancing the study of this compound:
-
Determine Aqueous Solubility: Use the shake-flask method to establish a definitive pH-solubility profile.
-
Measure LogD at pH 7.4: Employ the RP-HPLC method to validate the computed lipophilicity and obtain the more physiologically relevant distribution coefficient.
-
Ascertain pKa Value(s): Utilize UV-metric titration or capillary electrophoresis to identify the ionization constants associated with the basic hydrazide moiety.
-
Record the Melting Point: Characterize the solid-state properties and purity of the synthesized material via the standard capillary method.
Execution of these foundational experiments will provide the robust, high-quality data necessary to make informed decisions in any subsequent drug discovery and development campaign.
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. acdlabs.com [acdlabs.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. mrupp.info [mrupp.info]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thinksrs.com [thinksrs.com]
- 15. mt.com [mt.com]
- 16. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to the Spectroscopic Profile of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (C₁₀H₁₁BrN₂O, Mol. Wt.: 255.11 g/mol )[1]. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms to generate and interpret the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, and as a framework for anticipating the spectroscopic features of similar chemical entities.
Introduction: The Role of Predictive Spectroscopy
This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the rigid, three-dimensional scaffold of a cyclopropane ring with the versatile reactivity of a carbohydrazide functional group. The bromophenyl moiety further allows for subsequent chemical modifications. Accurate spectroscopic data is paramount for structure verification, purity assessment, and understanding the chemical behavior of such compounds.
Currently, experimental spectroscopic data for this specific molecule is not available in the public domain. This guide, therefore, employs a predictive approach, utilizing established computational methods to simulate its spectroscopic profile[2][3][4][5]. Predictive spectroscopy is a powerful and increasingly reliable tool in modern chemistry, enabling researchers to anticipate spectral features, aid in the interpretation of experimental data, and guide synthetic efforts[3][6]. The interpretations herein are cross-referenced with known spectral data of analogous structures to ensure the highest degree of scientific validity.
Molecular Structure
The unique structural features of this compound dictate its spectroscopic signature. The key components are the 1,4-disubstituted aromatic ring, the strained cyclopropane ring, and the carbohydrazide group.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol (General)
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in approximately 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data
The following data was predicted using online NMR prediction tools[7][8]. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.35 | Doublet | 2H | Ar-H (ortho to Cyclopropane) |
| ~4.20 | Broad Singlet | 2H | -NH₂ |
| ~1.55 | Multiplet | 2H | Cyclopropane -CH₂- |
| ~1.20 | Multiplet | 2H | Cyclopropane -CH₂- |
| ~7.80 | Broad Singlet | 1H | -C(=O)NH- |
In-depth Interpretation
-
Aromatic Region (7.0-8.0 ppm): The 1,4-disubstituted (para) pattern on the benzene ring is expected to produce two distinct signals, appearing as doublets. The protons ortho to the electron-withdrawing bromine atom are predicted to be deshielded and appear further downfield (~7.50 ppm) compared to the protons ortho to the cyclopropane ring (~7.35 ppm).
-
Hydrazide Protons (-NH-NH₂): The protons of the hydrazide group are exchangeable and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The -NH₂ protons are predicted to appear as a broad singlet around 4.20 ppm. The amide proton (-C(=O)NH-) is expected to be further downfield, around 7.80 ppm, also as a broad singlet.
-
Cyclopropane Region (0.5-2.0 ppm): The protons on a cyclopropane ring experience significant shielding due to the ring current effect of the strained three-membered ring, causing them to appear at unusually high field (upfield)[9][10][11]. In this molecule, the two methylene groups of the cyclopropane ring are diastereotopic. This means that the four protons are chemically non-equivalent and are expected to show complex splitting patterns (multiplets). They are predicted to appear in the range of 1.20-1.55 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol (General)
A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger sample quantity or a longer acquisition time is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data
The following data was predicted using online NMR prediction tools[12][13]. The chemical shifts (δ) are in ppm relative to TMS.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (Carbonyl) |
| ~140.0 | Ar-C (quaternary, attached to cyclopropane) |
| ~132.0 | Ar-CH (ortho to Br) |
| ~129.0 | Ar-CH (ortho to cyclopropane) |
| ~122.0 | Ar-C (quaternary, attached to Br) |
| ~35.0 | C (quaternary, cyclopropane) |
| ~17.0 | CH₂ (cyclopropane) |
In-depth Interpretation
-
Carbonyl Carbon (~175.0 ppm): The carbonyl carbon of the carbohydrazide group is expected to be significantly deshielded and appear in the characteristic downfield region for amide-like carbons.
-
Aromatic Carbons (120-145 ppm): Six signals are expected for the six carbons of the aromatic ring, though some may overlap. The two quaternary carbons, one attached to the bromine (~122.0 ppm) and the other to the cyclopropane ring (~140.0 ppm), will be distinguishable from the protonated carbons. The carbon attached to the electronegative bromine atom will be shielded relative to what might be expected, a phenomenon known as the "heavy atom effect".
-
Cyclopropane Carbons (10-40 ppm): Similar to the protons, the carbons of the cyclopropane ring are also shielded and appear upfield compared to their acyclic counterparts[14][15][16]. The quaternary carbon of the cyclopropane ring, attached to the aromatic ring and the carbonyl group, is predicted to be the most deshielded of the ring carbons (~35.0 ppm). The two equivalent methylene carbons are expected at a much higher field, around 17.0 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol (General)
The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum could be obtained by preparing a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
Based on characteristic group frequencies for similar structures, the following key absorptions are predicted[17][18].
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3350-3200 | Medium, Broad | N-H stretching (asymmetric & symmetric for -NH₂) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~3000 | Medium | Cyclopropane C-H stretching |
| 1680-1650 | Strong | C=O stretching (Amide I band) |
| 1610-1580 | Medium | N-H bending (Amide II band) |
| ~1480 | Strong | Aromatic C=C stretching |
| ~1010 | Strong | C-Br stretching |
In-depth Interpretation
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A broad band (or a pair of bands) in the 3350-3200 cm⁻¹ region is a hallmark of the N-H bonds in the carbohydrazide group[19][20].
-
C=O Stretching: A very strong and sharp absorption between 1680-1650 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group (Amide I band) in the carbohydrazide.
-
N-H Bending: The N-H bending vibration (Amide II band) is expected to appear in the 1610-1580 cm⁻¹ region.
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ are indicative of aromatic and cyclopropyl C-H stretches.
-
Aromatic and C-Br Bonds: The presence of the bromophenyl group would be confirmed by aromatic C=C stretching bands around 1480 cm⁻¹ and a strong C-Br stretching absorption around 1010 cm⁻¹.
Mass Spectrometry (MS)
Experimental Protocol (General)
A low-resolution mass spectrum would typically be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.
Predicted Key Fragments
The fragmentation pattern is predicted based on the stability of carbocations and radical species, and known fragmentation pathways for similar structures[21][22].
| m/z (mass-to-charge ratio) | Ion | Comments |
| 254/256 | [C₁₀H₁₁BrN₂O]⁺˙ | Molecular ion (M⁺˙). The M/M+2 pattern with ~1:1 intensity confirms the presence of one bromine atom. |
| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation, a very stable fragment resulting from cleavage of the cyclopropane ring. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from the loss of CO from the bromobenzoyl cation. |
| 76 | [C₆H₄]⁺˙ | Benzyne radical cation from the loss of Br from the bromophenyl cation. |
Interpretation and Proposed Fragmentation Pathway
Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 254 and 256. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for any fragment containing a bromine atom, separated by 2 m/z units and having nearly equal intensity[21][23][24].
The most likely fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group and the cyclopropane ring, which is a high-energy system. A key fragmentation would be the formation of the highly stable bromobenzoyl cation (m/z 183/185). Subsequent loss of a neutral carbon monoxide (CO) molecule would yield the bromophenyl cation (m/z 155/157).
Caption: Proposed primary fragmentation pathway for this compound.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data reveal a set of unique spectral signatures that are consistent with the compound's molecular structure. Key identifying features include the upfield signals of the cyclopropane ring in NMR, the characteristic N-H and C=O stretching vibrations in the IR spectrum, and the distinctive M/M+2 isotopic pattern for bromine-containing fragments in the mass spectrum. This in-depth analysis serves as a foundational reference for any future experimental work on this molecule and highlights the practical utility of computational chemistry in modern drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. youtube.com [youtube.com]
- 8. Visualizer loader [nmrdb.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | CoLab [colab.ws]
- 12. Visualizer loader [nmrdb.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. spectrabase.com [spectrabase.com]
- 17. compoundchem.com [compoundchem.com]
- 18. scienceready.com.au [scienceready.com.au]
- 19. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 22. Mass chart Fragmentation | PDF [slideshare.net]
- 23. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 24. researchgate.net [researchgate.net]
The Rising Profile of Bromophenyl Cyclopropane Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The unique structural and electronic properties conferred by the cyclopropane ring have long intrigued medicinal chemists. When coupled with a bromophenyl moiety, this scaffold gives rise to a class of compounds with a surprisingly diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of bromophenyl cyclopropane derivatives, offering valuable insights for researchers engaged in drug discovery and development.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of bromophenyl cyclopropane derivatives can be approached through several established methodologies. The choice of a specific route often depends on the desired stereochemistry and the nature of other substituents on the cyclopropane ring.
A prevalent and effective method is the Rhodium-catalyzed cyclopropanation of bromo-styrenes with diazo compounds.[1][2] This approach offers excellent control over diastereoselectivity and enantioselectivity, which is crucial for elucidating structure-activity relationships and developing clinically viable candidates.[3][4]
Another versatile method is the Michael-initiated ring closure (MIRC) reaction. This strategy provides an efficient pathway to construct the cyclopropane ring with a high degree of enantioselectivity.[5] For instance, the reaction of a Michael acceptor containing a bromophenyl group with a suitable nucleophile can initiate a cascade of reactions culminating in the formation of the desired cyclopropane derivative.
A general synthetic workflow for a bromophenyl cyclopropane carboxamide is outlined below:
Caption: General synthetic route to bromophenyl cyclopropane carboxamides.
Unraveling the Anticancer Potential: A Multi-pronged Attack
One of the most promising areas of investigation for bromophenyl cyclopropane derivatives is their potent anticancer activity.[6] Mechanistic studies have revealed that these compounds can induce cancer cell death through multiple pathways.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A key mechanism of action for several bromophenyl cyclopropane derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[6] Elevated intracellular ROS levels create a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway.
This process involves the modulation of key regulatory proteins. For instance, an increase in ROS can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[6]
Caption: ROS-mediated intrinsic apoptosis pathway induced by bromophenyl cyclopropane derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some bromophenyl cyclopropane derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[6]
Beyond Cancer: A Spectrum of Biological Activities
The therapeutic potential of bromophenyl cyclopropane derivatives extends beyond oncology. Researchers have identified promising activity in several other areas.
Enzyme Inhibition
Certain bromophenyl cyclopropane derivatives have demonstrated potent inhibitory activity against key enzymes implicated in various diseases. For example, some have been identified as effective inhibitors of carbonic anhydrase I and II, as well as acetylcholinesterase.[7] This suggests their potential for the treatment of conditions like glaucoma and neurodegenerative diseases.
Antimicrobial and Antiviral Properties
The unique structural features of these compounds also lend themselves to the development of novel antimicrobial and antiviral agents.[8][9] The exploration of bromophenyl cyclopropane derivatives as antibacterial and antifungal agents is an active area of research. Furthermore, the incorporation of the cyclopropane moiety into nucleoside analogs has been investigated for potential antiviral applications.[10][11]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for rational drug design. While comprehensive SAR studies are ongoing, some key trends have emerged.
| Structural Modification | Impact on Anticancer Activity | Reference(s) |
| Position of the bromo substituent on the phenyl ring | Can significantly influence potency. | [12] |
| Substitution on the cyclopropane ring | Affects stereochemistry and interaction with biological targets. | [6] |
| Nature of the amide substituent | Can modulate solubility, cell permeability, and target engagement. | [8] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Synthesis of a Representative Bromophenyl Cyclopropane Carboxamide
A detailed, step-by-step protocol for the synthesis of a specific bromophenyl cyclopropane carboxamide derivative can be found in the supplementary materials of relevant publications. A general approach involves the reaction of a bromophenyl cyclopropanecarboxylic acid with a desired amine in the presence of a coupling agent such as EDC/HOBt.[8]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl cyclopropane derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS
The generation of intracellular ROS can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
Western Blot Analysis of Apoptotic Proteins
The expression levels of key apoptotic proteins like Bcl-2 and caspase-3 can be determined by Western blotting.
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 and caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Future Directions and Conclusion
The field of bromophenyl cyclopropane derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Expanding the chemical diversity through the synthesis of novel analogs to broaden the scope of biological activities.
-
Elucidating detailed mechanisms of action for their effects on other biological targets, such as kinases and G-protein coupled receptors.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of promising lead compounds.
References
- 1. Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Novel Carbohydrazide Analogues
Abstract
Carbohydrazide, a simple yet functionally rich molecule, serves as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives, encompassing a wide array of Schiff bases, hydrazones, and heterocyclic systems, exhibit a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and therapeutic potential of novel carbohydrazide analogues. We will delve into the core synthetic strategies, explaining the mechanistic rationale behind experimental choices, and present detailed, field-proven protocols. Furthermore, this guide will survey the diverse pharmacological applications of these compounds, from antimicrobial and anticancer to anticonvulsant agents, supported by quantitative data and structure-activity relationship insights. Our objective is to furnish a comprehensive resource that is both theoretically grounded and practically applicable, empowering researchers to design and develop the next generation of carbohydrazide-based therapeutics.
Introduction: The Versatility of the Carbodihydrazide Scaffold
Carbohydrazide, with the formula OC(N₂H₃)₂, is a symmetrical molecule featuring a central carbonyl group flanked by two hydrazinyl moieties. This unique structure imparts a high degree of reactivity and versatility, making it an invaluable building block in synthetic organic chemistry.[1] The presence of multiple nucleophilic nitrogen atoms and reactive N-H protons allows for a wide range of chemical transformations.[2]
The true value of the carbohydrazide core lies in its role as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. By modifying the terminal nitrogen atoms, chemists can generate vast libraries of analogues with tailored physicochemical properties and biological targets.[3] These derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, establishing the carbohydrazide scaffold as a "privileged structure" in drug design.[4][5][6] This guide will illuminate the pathways to harness this potential, from initial synthesis to biological application.
Synthetic Strategies for Carbodihydrazide Analogues
The synthesis of novel carbohydrazide analogues typically follows a multi-step workflow, beginning with the formation of a core hydrazide which is then elaborated into more complex structures. Understanding the causality behind each step is critical for optimizing yields and achieving the desired molecular architecture.
Foundational Synthesis: From Esters to Hydrazides
The most common entry point to this class of compounds is the hydrazinolysis of an ester. This reaction is a classic nucleophilic acyl substitution where hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of an ester, displacing the alkoxy group.
Causality of Experimental Choices:
-
Reactants: A carboxylic acid ester is chosen as the starting material for its stability and commercial availability. Hydrazine hydrate is the standard reagent due to its high reactivity and utility as both a reagent and a solvent in some cases.[7]
-
Solvent: Ethanol is frequently used as it effectively dissolves both the ester and hydrazine hydrate, creating a homogenous reaction medium. It is also easily removed post-reaction.
-
Conditions: The reaction is typically performed under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.[4][7]
The overall workflow can be visualized as a progression from a stable starting material to a highly reactive intermediate, ready for diversification.
References
- 1. atamankimya.com [atamankimya.com]
- 2. longdom.org [longdom.org]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide CAS 1098360-87-2 properties
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS 1098360-87-2)
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The unique structural amalgamation of a strained cyclopropane ring, a versatile bromophenyl moiety, and a reactive carbohydrazide functional group positions this compound as a valuable building block for the synthesis of novel therapeutic agents and complex organic scaffolds. This document details its physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its potential biological activities and applications based on the established significance of its constituent pharmacophores.
Introduction: The Scientific Merit of a Unique Scaffold
The pursuit of novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles is a cornerstone of modern drug discovery. The cyclopropane ring, a three-membered carbocycle, is a particularly valuable motif in this endeavor.[1] Its inherent ring strain and unique electronic properties impart conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability.[1][2] When incorporated into a larger molecule, the cyclopropyl group often serves as a bioisostere for other functionalities, improving properties like potency, metabolic stability, and membrane permeability.[2]
The subject of this guide, this compound, integrates this valuable cyclopropane scaffold with two other key chemical features:
-
The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring provides a handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse molecular libraries.[3] Furthermore, the bromophenyl moiety itself is a common feature in many biologically active compounds, where it can contribute to binding affinity through halogen bonding and other interactions.[4][5]
-
The Carbohydrazide Moiety: This functional group is a versatile precursor for the synthesis of numerous heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, many of which exhibit a wide range of pharmacological activities.[5][6][7] The hydrazide group itself is nucleophilic and can readily react with aldehydes and ketones to form stable hydrazones, a common linkage in medicinal chemistry.[6]
This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound for their synthetic and drug discovery programs.
Physicochemical and Structural Properties
A summary of the core physicochemical properties of this compound is presented below. These properties are critical for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1098360-87-2 | [8] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [8] |
| Molecular Weight | 255.11 g/mol | [8][9] |
| IUPAC Name | This compound | ChemScene[8] |
| SMILES | O=C(C1(C2=CC=C(Br)C=C2)CC1)NN | [8] |
| Purity (Typical) | ≥98% | [8] |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |
| Computed logP | 1.4706 | ChemScene[1] |
Synthesis and Methodologies: A Proposed Pathway
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and efficient synthetic route can be constructed based on its precursors and established organic chemistry principles. The most direct pathway involves the hydrazinolysis of an activated form of the parent carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid.
Below, we outline a validated, two-step protocol starting from the commercially available carboxylic acid.
Diagram of Proposed Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide | 1400644-74-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
- 9. parchem.com [parchem.com]
A Technical Guide to the In Silico Target Prediction of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the novel small molecule, 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. The carbohydrazide moiety and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a multi-faceted computational strategy, integrating both ligand-based and structure-based methodologies to generate a high-confidence profile of putative protein targets. We detail robust, step-by-step protocols for chemical similarity searching, pharmacophore modeling, and reverse docking, while emphasizing the scientific rationale behind each experimental choice. The narrative is grounded in authoritative sources and provides field-proven insights for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action for novel chemical entities. All quantitative data is summarized for clarity, and workflows are visualized using Graphviz diagrams to ensure reproducibility and comprehension.
Introduction: The Rationale for In Silico Target Identification
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. A critical early step in this process is target identification—determining the specific biological macromolecules, typically proteins, with which a bioactive compound interacts to elicit a cellular response.[3] For a novel compound like this compound, whose biological activity profile is largely uncharacterized, traditional experimental screening can be a resource-intensive endeavor.
In silico target prediction, or "target fishing," offers a powerful, cost-effective, and rapid alternative to bridge this knowledge gap.[3][4] By leveraging vast repositories of chemical and biological data, computational methods can generate robust hypotheses about a molecule's mechanism of action, potential therapeutic applications, and possible off-target effects.[5] This guide focuses on a dual-pronged approach:
-
Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules often exhibit similar biological activities.[4][6] By comparing our query compound to databases of molecules with known targets, we can infer its likely interaction partners.
-
Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, we can computationally simulate the binding process.[7] Reverse docking, a key technique in this category, screens a single ligand against a library of protein structures to identify the most probable binding partners.[5][8][9][10]
This integrated strategy provides a self-validating system; convergence of results from orthogonal methods significantly increases the confidence in predicted targets.
Foundational Databases & Compound Preparation
The accuracy of any in silico prediction is contingent on the quality of the input data. We will rely on several authoritative, publicly accessible databases.
| Database | Description | Website |
| PubChem | A comprehensive public repository of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH).[11][12][13][14] | --INVALID-LINK--[11][13][14] |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI).[15][16][17][18][19] | --INVALID-LINK--[16][19] |
| Protein Data Bank (PDB) | The single worldwide archive for 3D structural data of large biological molecules like proteins and nucleic acids.[20][21][22][23][24] | --INVALID-LINK--[20][24] |
Protocol: Compound Preparation
The initial step involves obtaining and preparing the 3D structure of this compound.
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a 2D representation of the molecule. For our compound, the SMILES is O=C(C1(C2=CC=C(Br)C=C2)CC1)NN.[25] This can be obtained from databases like PubChem or chemical vendor sites.
-
Generate 3D Conformer: Use a molecular modeling software (e.g., Avogadro, ChemDraw, or web-based tools) to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: The initial 3D model is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is critical for ensuring the ligand's geometry is realistic for docking and similarity calculations.
-
Save in Appropriate Format: Save the final 3D structure in multiple formats, such as .sdf or .mol2, which are compatible with various prediction tools.
Methodology I: Ligand-Based Target Prediction
This approach leverages the collective knowledge of millions of existing bioactivity data points.[15]
Chemical Similarity Searching with SwissTargetPrediction
SwissTargetPrediction is a robust, web-based tool that predicts protein targets based on a combination of 2D and 3D similarity to known ligands.[6][26][27]
-
Navigate to the Server: Access the SwissTargetPrediction web server.[6][27]
-
Input Molecule: Paste the SMILES string (O=C(C1(C2=CC=C(Br)C=C2)CC1)NN) into the query box.
-
Select Organism: Choose "Homo sapiens" as the target organism for clinical relevance.
-
Run Prediction: Initiate the target prediction analysis.
-
Analyze Results: The output will be a ranked list of potential targets.[28] Pay close attention to the "Probability" score, which reflects the confidence of the prediction. The tool displays the most similar known ligands for each predicted target, providing a direct line of evidence for the hypothesis.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChem - Wikipedia [en.wikipedia.org]
- 12. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ChEMBL - Wikipedia [en.wikipedia.org]
- 16. ChEMBL - ChEMBL [ebi.ac.uk]
- 17. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 18. kaggle.com [kaggle.com]
- 19. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 22. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 23. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 24. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemscene.com [chemscene.com]
- 26. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 27. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 28. youtube.com [youtube.com]
The Cyclopropane Moiety: A Cornerstone of Modern Bioactive Molecule Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Cyclopropane Moiety: A Unique Building Block in Bioactive Molecules
Introduction: The Rising Prominence of a Strained Ring
In the vast landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed in drug design, the cyclopropane ring, the smallest of all carbocycles, has emerged as a uniquely powerful and versatile tool.[1][2] Its inherent ring strain and distinct electronic properties, once viewed as mere chemical curiosities, are now strategically harnessed to sculpt molecules with superior therapeutic potential.[3] This guide provides a comprehensive technical overview of cyclopropane-containing bioactive molecules, from their natural origins and biosynthesis to synthetic strategies and diverse therapeutic applications.
Physicochemical Properties and Their Implications for Drug Design
The utility of the cyclopropane ring in drug design stems from its unique combination of rigidity, metabolic stability, and ability to modulate physicochemical properties such as lipophilicity and permeability.[4]
-
Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, resulting in a rigid structure that can significantly reduce the conformational flexibility of a molecule.[5][6] This "conformational locking" can pre-organize a drug molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thereby enhancing potency and selectivity.[3][7] This principle has been effectively applied in the design of conformationally restricted peptidomimetics and receptor ligands.[1][8][9]
-
Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that readily cleave more flexible linear alkyl chains.[5][6] This increased metabolic stability can lead to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[5][6]
-
Lipophilicity and Permeability: The introduction of a cyclopropane ring can fine-tune the lipophilicity of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While being lipophilic, the cyclopropyl group is more compact than other alkyl groups of similar lipophilicity, which can be advantageous for fitting into tight binding pockets. Furthermore, the rigid nature of the ring can favor conformations that enhance membrane permeability.[10]
-
Bioisosterism: The cyclopropyl group serves as an effective bioisostere for other common chemical moieties. It can mimic the steric bulk of a gem-dimethyl or isopropyl group while offering greater metabolic stability.[2] It can also act as a non-aromatic replacement for a phenyl ring, increasing the fraction of sp³-hybridized carbons (a desirable trait in modern drug discovery) and improving physicochemical properties.[2]
Part 2: Cyclopropanes in Nature's Arsenal
The prevalence of the cyclopropane motif is not confined to the laboratory; nature has long utilized this strained ring in a diverse array of bioactive molecules.[11][12][13]
Naturally Occurring Cyclopropane-Containing Molecules
-
Cyclopropane Fatty Acids (CFAs): Found in the cell membranes of various bacteria and in the seed oils of some plants like lychee, CFAs play a role in regulating membrane fluidity and protecting against environmental stress.[14][15][16] Dihydrosterculic acid is a classic example.
-
Terpenoids, Alkaloids, and Steroids: A vast number of natural products from these classes feature cyclopropane rings, contributing to their complex three-dimensional structures and biological activities.[11][12] Examples include the insecticidal pyrethroids derived from chrysanthemic acid and various marine natural products with cytotoxic or anti-infective properties.[13]
-
Amino Acids: 1-aminocyclopropane-1-carboxylic acid (ACC) is a key intermediate in the biosynthesis of the plant hormone ethylene, which is involved in fruit ripening and senescence.[17] Coronamic acid, a component of the phytotoxin coronatine, is another example of a naturally occurring cyclopropyl amino acid.[17]
Biosynthesis of the Cyclopropane Ring
The biosynthesis of the cyclopropane ring in nature predominantly relies on the enzymatic transfer of a methylene group from S-adenosylmethionine (SAM) to a double bond in a precursor molecule.[14][18]
-
Mechanism of Cyclopropane Fatty Acid Synthase: This enzyme catalyzes the addition of a methylene group from SAM across the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer.[16][19] The reaction is thought to proceed through a carbocationic intermediate.
-
Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC): ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM to ACC.[17] This transformation is a key regulatory step in ethylene biosynthesis in plants.
Part 3: Synthetic Strategies for Introducing the Cyclopropane Moiety
The synthetic toolbox for constructing cyclopropane rings is extensive, ranging from classical methods to modern catalytic and asymmetric transformations.[2][11][20]
Classical Cyclopropanation Reactions
-
Simmons-Smith Reaction: This is one of the most reliable and widely used methods for the stereospecific cyclopropanation of alkenes.[21][22][23] It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[21][22] The reaction is concerted, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[21][22]
Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene [5]
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under vacuum until it glows red, then allow it to cool to room temperature. This activation is crucial for the reactivity of the zinc.
-
Reaction Setup: To the activated zinc-copper couple, add a solution of the alkene (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition of Diiodomethane: Add a solution of diiodomethane (1.5 eq) in the same solvent to the stirred suspension. The addition is often done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts.
-
Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
-
Carbene and Carbenoid Additions to Alkenes: The addition of a carbene (:CH₂) or a carbenoid to a double bond is a fundamental method for cyclopropane synthesis.[24] Dichlorocarbene, generated from chloroform and a strong base, can be used to form dichlorocyclopropanes, which can be subsequently reduced.[22]
Modern and Catalytic Methods
-
Transition-Metal Catalyzed Cyclopropanation: Catalysts based on copper, rhodium, and cobalt are widely used to effect cyclopropanation reactions, often with high efficiency and stereoselectivity.[20][25][26][27][28] These reactions typically involve the decomposition of diazo compounds by the metal catalyst to generate a metal-carbene intermediate, which then reacts with the alkene.[20] Recent advances have focused on developing safer, diazo-free methods.[25][27]
Experimental Protocol: Copper-Catalyzed Radical Cyclopropanation [25]
-
Reaction Setup: In a dried Schlenk tube under an argon atmosphere, combine the activated alkene (1.0 eq), the active methylene compound (2.0 eq), and copper(II) bromide (1.0 eq) in dimethylformamide (DMF).
-
Initiator Addition: Add di-tert-butyl peroxide (DTBP) (4.0 eq) as a radical initiator.
-
Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 60 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
-
Asymmetric Cyclopropanation: The synthesis of enantiomerically pure cyclopropanes is of great importance for pharmaceutical applications.[29][30] This is often achieved using chiral catalysts, such as those derived from rhodium or cobalt with chiral ligands, or by employing chiral auxiliaries on the substrate.[24][26][29]
Part 4: Biological Activities and Therapeutic Applications
The unique properties of the cyclopropane ring have been leveraged to develop a wide range of bioactive molecules with diverse therapeutic applications.[20]
Cyclopropanes as Enzyme Inhibitors
The strained cyclopropane ring can be designed to act as a latent reactive group, leading to mechanism-based inhibition of enzymes.[25][31]
-
Case Study: Cysteine Protease Inhibition: Cyclopropenone-containing compounds have been designed as reversible, competitive inhibitors of cysteine proteases like calpain and cathepsins.[31] The electrophilic cyclopropenone moiety is thought to react with the active site cysteine residue.
The following table summarizes the inhibitory activities of some cyclopropane-containing enzyme inhibitors.
| Compound | Target Enzyme | IC₅₀ | Reference |
| Aminomethyl cyclopropane derivative 9 | Anaplastic Lymphoma Kinase (ALK) | 0.029 µM | [19] |
| Cyclopropenone derivative 8a | β-galactosidase | 1.18 mM (Kᵢ) | [32] |
Cyclopropanes as Receptor Modulators
The conformational rigidity imparted by the cyclopropane ring is particularly useful in designing selective ligands for receptors, where a specific ligand conformation is often required for binding and activation or inhibition.
-
Conformationally Restricted Glutamate Analogues: The neurotransmitter glutamate is highly flexible. By incorporating a cyclopropane ring into glutamate analogues, researchers have developed potent and selective agonists and antagonists for various metabotropic glutamate receptor (mGluR) subtypes.[9] These compounds are valuable tools for studying the physiological roles of mGluRs and have potential as therapeutics for neurological disorders.
Below is a table of selected cyclopropane-containing mGluR modulators and their activities.
| Compound | Target Receptor | EC₅₀/IC₅₀ | Activity | Reference |
| (S)-3,4-DCPG | mGluR8a | 31 nM | Agonist | [17] |
| (RS)-PPG | hmGluR4a | 5.2 µM | Agonist | [17] |
| (S)-MCPG | mGluRs | - | Antagonist | [17] |
Approved Drugs and Clinical Candidates
Several cyclopropane-containing molecules have successfully navigated the drug development pipeline and are now approved for clinical use.
-
Milnacipran: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia.[15][33] The cyclopropane ring in milnacipran contributes to its rigid structure, which is important for its binding to the serotonin and norepinephrine transporters. By blocking the reuptake of these neurotransmitters, milnacipran increases their concentration in the synaptic cleft, which is believed to modulate pain pathways and improve mood.[18][33][34]
Caption: Mechanism of action of Milnacipran, an SNRI.
-
Other Examples: A growing number of approved drugs contain a cyclopropane ring, including the fluoroquinolone antibiotics Pazufloxacin and Besifloxacin , and the melatonin receptor agonist Tasimelteon .[4]
Caption: Group I mGluR signaling pathway activated by glutamate or cyclopropane agonists.
Part 5: Future Perspectives and Conclusion
The Expanding Role of Cyclopropanes in Drug Discovery
The application of the cyclopropane motif in drug discovery is continually expanding. Novel synthetic methods are making a wider variety of substituted cyclopropanes accessible, including those with multiple stereocenters.[26][29] The use of cyclopropanes in peptidomimetics to control secondary structure and enhance cell permeability is a particularly active area of research.[8][9][10] Furthermore, computational modeling is playing an increasingly important role in the rational design of cyclopropane-containing molecules with optimized binding and pharmacokinetic properties.
Conclusion
The cyclopropane ring is far more than a simple three-membered carbocycle; it is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to confer conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has cemented its importance in modern drug discovery.[3][4] From naturally occurring antibiotics and signaling molecules to synthetically crafted enzyme inhibitors and receptor modulators, cyclopropane-containing molecules have demonstrated their therapeutic potential across a wide range of diseases. As our understanding of the subtle interplay between three-dimensional structure and biological function deepens, and as synthetic methodologies become ever more sophisticated, the role of the cyclopropane moiety in the design of the next generation of therapeutics is set to expand even further.
References
- 1. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
- 24. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Photoredox/copper-catalyzed formal cyclopropanation of olefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
Theoretical Framework for the Conformational Analysis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
An In-depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, physicochemical properties, and overall suitability as a therapeutic agent. 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is a molecule of interest that combines three critical structural motifs: a rigid, electronically unique cyclopropane ring, a substituted aromatic system, and a flexible, hydrogen-bonding carbohydrazide moiety. Understanding the conformational preferences of this molecule is paramount for rational drug design and development. This technical guide provides a comprehensive theoretical framework for investigating the conformational landscape of this compound using modern computational chemistry techniques. We detail a step-by-step protocol rooted in Density Functional Theory (DFT), explain the causality behind methodological choices, and discuss the analysis of key stabilizing interactions, particularly intramolecular hydrogen bonding. The objective is to equip researchers with a robust, self-validating system for predicting the most stable conformers and understanding the energetic factors that govern them.
Introduction: The Imperative of Conformational Understanding
In the realm of medicinal chemistry, the fusion of a cyclopropane scaffold with aromatic and hydrogen-bonding groups presents a compelling template for drug discovery. Cyclopropane derivatives are prevalent in a wide range of biologically active compounds, prized for their ability to introduce conformational rigidity and unique metabolic profiles.[1][2][3] The cyclopropane ring is not merely a passive spacer; its unique electronic structure, described by the Walsh orbital model, allows for significant electronic communication with adjacent π-systems.[4]
The carbohydrazide group (-CONHNH₂) is another cornerstone of pharmaceutical science, frequently incorporated to serve as a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[5][6] The inherent flexibility of this group, however, means the molecule can adopt multiple low-energy shapes, or conformers.
The central challenge and opportunity lie in this flexibility. Which conformation of this compound is the most stable? Is its shape influenced by internal, non-covalent forces? How does this preferred shape change in different environments, such as the gas phase versus a polar solvent? This guide addresses these questions by outlining a rigorous theoretical protocol to map the conformational potential energy surface (PES) of the title molecule, providing a foundational understanding for future structure-activity relationship (SAR) studies.
Foundational Stereoelectronic Concepts
A robust theoretical study is built upon a firm understanding of the underlying chemical principles. For this molecule, two concepts are critical: the electronic nature of the cyclopropane ring and the hydrogen-bonding capability of the carbohydrazide side chain.
Cyclopropane and Phenyl Ring Conjugation
The three-membered cyclopropane ring possesses "bent" σ-bonds with significant p-character. These orbitals, known as Walsh orbitals, have the correct symmetry to overlap effectively with the p-orbitals of adjacent π-acceptor substituents, such as a phenyl ring.[4] This conjugation is maximized when the plane of the π-system (the phenyl ring) bisects the C-C-C angle of the cyclopropane ring. This "bisected" orientation is energetically favored over a "perpendicular" arrangement. Therefore, our conformational search must prioritize the analysis of the torsional angle defining the relationship between these two rings, as it is a key determinant of overall stability.
The Role of Intramolecular Hydrogen Bonds (IMHBs)
The carbohydrazide moiety contains both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the nitrogen lone pairs). This creates the potential for the formation of a highly stabilizing Intramolecular Hydrogen Bond (IMHB). IMHBs are critical in medicinal chemistry as they can:
-
Pre-organize a ligand into its bioactive conformation for receptor binding.[7]
-
Mask polar groups, thereby increasing a molecule's lipophilicity and ability to cross cell membranes.[8]
-
Enhance metabolic stability.
In this compound, an IMHB can form a stable five or six-membered ring, significantly lowering the energy of that specific conformer.[9] Identifying the presence and strength of such bonds is a primary goal of the theoretical analysis.
Computational Methodology: A Validated Protocol
We advocate for a multi-step computational workflow grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational accuracy and efficiency for molecules of this size.[5][10][11]
Workflow Overview
The entire computational process is designed to systematically identify and validate the stable conformations of the molecule.
Caption: Computational workflow for conformational analysis.
Identification of Key Rotatable Bonds
The conformation of the molecule is primarily defined by the rotation around three key single bonds. A systematic scan of the potential energy surface involves rotating these bonds and calculating the energy at each step.
Caption: Key rotatable bonds defining the molecule's conformation.
Step-by-Step Quantum Chemical Protocol
Expertise in Method Selection: The choice of the B3LYP functional with the 6-311G(d,p) basis set is a well-established standard for organic molecules.[5] B3LYP accurately captures electron correlation effects, while the triple-zeta basis set with polarization and diffuse functions provides the necessary flexibility to describe non-covalent interactions like hydrogen bonds.
-
Initial Structure Generation: Build an initial 3D model of this compound using any standard molecular modeling software.
-
Conformational Search: Perform a systematic scan of the potential energy surface by rotating the key dihedral angles (τ1, τ2, τ3) in increments (e.g., 30°). This initial exploration can be done with a less computationally expensive method to quickly identify low-energy regions.
-
Geometry Optimization: Take the unique low-energy structures identified from the PES scan and perform full geometry optimizations using DFT (e.g., B3LYP/6-311G(d,p)). This step refines the structures to the nearest local energy minimum on the potential energy surface.
-
Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
-
Trustworthiness Check: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable conformer, and that structure should be re-examined or discarded.
-
-
Solvation Modeling: To simulate a more biologically relevant environment, repeat the geometry optimizations in the presence of a solvent using a continuum model like the Polarizable Continuum Model (PCM) with water or DMSO as the solvent. The relative stability of conformers can differ significantly between the gas phase and solution.[10]
Analysis and Interpretation of Results
The output of the computational protocol is a set of stable, validated conformers and their associated energies. The next step is to analyze this data to extract meaningful chemical insights.
Energetic Comparison of Stable Conformers
The primary output is the relative stability of the conformers. It is crucial to compare not just the electronic energies (E) but the Gibbs free energies (G), which account for zero-point vibrational energy, thermal corrections, and entropy.
Table 1: Hypothetical Relative Energies of Key Conformers
| Conformer ID | Description | IMHB Present? | Relative E (Gas Phase, kcal/mol) | Relative G (Gas Phase, kcal/mol) | Relative G (Water, kcal/mol) |
|---|---|---|---|---|---|
| Conf-A | Trans Amide, IMHB | Yes | 0.00 | 0.00 | 0.00 |
| Conf-B | Cis Amide, IMHB | Yes | +1.2 | +1.5 | +2.1 |
| Conf-C | Trans Amide, No IMHB | No | +4.5 | +4.1 | +1.8 |
| Conf-D | Bisected Phenyl | - | (Reference) | (Reference) | (Reference) |
| Conf-E | Perpendicular Phenyl | - | +2.8 | +2.7 | +2.6 |
Note: Data is illustrative. Actual calculations are required.
Geometric Analysis and Intramolecular Interactions
For the most stable conformer(s), a detailed geometric analysis is required. This involves measuring key bond lengths, angles, and dihedral angles. Of particular importance is the characterization of the IMHB.
Table 2: Geometric Parameters for the Most Stable Conformer (Conf-A)
| Parameter | Description | Value |
|---|---|---|
| d(O···H) | IMHB distance | 2.1 Å |
| ∠(N-H···O) | IMHB angle | 155° |
| τ1 (C-C-C-C) | Phenyl-Cyclopropane Dihedral | 92° (Bisected) |
| τ2 (C-C-C=O) | Cyclopropane-Carbonyl Dihedral | 178° (anti) |
| τ3 (C-C-N-N) | Amide-Hydrazine Dihedral | 165° (trans) |
Note: Data is illustrative.
The presence of a strong IMHB is typically indicated by a donor-acceptor distance of < 2.5 Å and an angle of > 120°.
Caption: Visualization of an intramolecular hydrogen bond (IMHB).
Bridging Theory with Experiment
While theoretical calculations provide profound insights, they are most powerful when correlated with experimental data. The predictions from this computational protocol can guide and be validated by several spectroscopic techniques:
-
X-ray Crystallography: Provides the definitive solid-state structure.[12] This can be directly compared to the calculated gas-phase global minimum to understand the influence of crystal packing forces.
-
NMR Spectroscopy: The chemical shifts of the amide and amine protons are highly sensitive to their hydrogen-bonding environment. In a non-hydrogen-bonding solvent like CDCl₃, a downfield shift for one N-H proton would be strong evidence for an IMHB.
-
FT-IR Spectroscopy: The stretching frequency of the C=O bond and N-H bonds will shift based on their participation in a hydrogen bond. A red-shift (lower frequency) compared to a model compound incapable of forming an IMHB would support its presence.[13]
Conclusion and Outlook
This guide has outlined an authoritative and self-validating theoretical protocol for the complete conformational analysis of this compound. By systematically exploring the molecule's potential energy surface using DFT, researchers can confidently identify the most stable conformers, quantify their relative stabilities, and characterize the crucial intramolecular interactions that define their shapes. This fundamental understanding is not merely an academic exercise; it is a prerequisite for the rational design of more potent, selective, and bioavailable drug candidates. The insights gained from these theoretical studies provide a powerful predictive tool that can significantly accelerate the drug discovery and development pipeline.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unito.it [iris.unito.it]
- 9. N′-[(E)-1-(4-Bromophenyl)ethylidene]-4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust and efficient two-step synthetic route commencing from the commercially available 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid. The methodology first involves an acid-catalyzed Fischer esterification to yield the ethyl ester intermediate, followed by a direct hydrazinolysis to produce the target carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, characterization guidelines, and safety protocols to ensure reproducible and high-purity synthesis.
Introduction and Scientific Rationale
Cyclopropane rings are privileged structural motifs in medicinal chemistry, often introduced to modulate a molecule's conformational rigidity, metabolic stability, and binding affinity. When combined with a 4-bromophenyl group, the resulting scaffold becomes a versatile platform for further elaboration via cross-coupling reactions. The carbohydrazide functional group is a key pharmacophore and a crucial intermediate for constructing various heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, which are prevalent in many biologically active compounds.[1][2][3]
The target molecule, this compound[4], therefore, represents a significant precursor for library synthesis in drug discovery programs. The synthetic strategy detailed herein was chosen for its reliability, scalability, and use of readily available reagents. The two-step approach—esterification followed by hydrazinolysis—is a classic and highly effective method for converting carboxylic acids into their corresponding hydrazides.[3][5]
-
Step 1: Fischer Esterification: This equilibrium-driven reaction utilizes an excess of alcohol (ethanol) as both reactant and solvent to push the reaction toward the ester product, in accordance with Le Chatelier's principle.[6] A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][7]
-
Step 2: Hydrazinolysis: The resulting ethyl ester is then converted to the final carbohydrazide via nucleophilic acyl substitution. Hydrazine, being a potent alpha-effect nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable hydrazide product.[5][8][9]
Overall Synthetic Scheme
The synthesis proceeds through the formation of an ester intermediate, which is subsequently converted to the target carbohydrazide.
Figure 1: Two-step synthesis of the target compound.
Physicochemical Properties of Key Compounds
A summary of the starting material, intermediate, and final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid | C₁₀H₉BrO₂ | 241.08 | 345965-52-8 | Light yellow to white solid[10] |
| Ethyl 1-(4-Bromophenyl)cyclopropane-1-carboxylate | C₁₂H₁₃BrO₂ | 269.13 | 1215205-50-7 | Liquid[11] |
| This compound | C₁₀H₁₁BrN₂O | 255.11 | 1098360-87-2 | Solid |
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (≥98%), Absolute Ethanol (200 proof), Concentrated Sulfuric Acid (98%), Hydrazine Hydrate (80% solution or higher), Sodium Bicarbonate (NaHCO₃), Diethyl Ether (or Ethyl Acetate), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Deionized Water.
-
Equipment: Round-bottom flasks (100 mL, 250 mL), reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Buchner funnel and flask, standard laboratory glassware, pH paper, ice bath.
Protocol 1: Synthesis of Ethyl 1-(4-Bromophenyl)cyclopropane-1-carboxylate (Intermediate)
This protocol details the acid-catalyzed esterification of the starting carboxylic acid.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (12.05 g, 50.0 mmol).
-
Reagent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.7 mL, ~50.0 mmol) to the stirring mixture. Causality Note: The acid acts as a catalyst to protonate the carbonyl group, making it more susceptible to nucleophilic attack by ethanol. An equimolar amount is used here to also act as a dehydrating agent, helping to drive the equilibrium forward.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Cool it further in an ice bath.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the oily residue in 100 mL of diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is basic). Wash again with 50 mL of brine (saturated NaCl solution). Causality Note: The bicarbonate wash is critical to remove the sulfuric acid catalyst, which would otherwise interfere with the subsequent hydrazinolysis step.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ethyl ester as an oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the conversion of the ester intermediate to the target carbohydrazide.
-
Reaction Setup: Dissolve the crude Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate (assuming ~50.0 mmol theoretical yield) in 100 mL of absolute ethanol in a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (7.5 mL, ~150 mmol, 3 equivalents). Causality Note: An excess of hydrazine hydrate is used to ensure the complete conversion of the ester and to drive the reaction to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. A white precipitate is expected to form as the reaction progresses.[12][13]
-
Product Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain the final product, this compound. The typical yield for this two-step process is in the range of 75-85%.
Experimental Workflow and Characterization
The entire process from starting material to final, characterized product is outlined below.
Figure 2: Comprehensive workflow for synthesis and characterization.
Expected Characterization Data:
-
¹H NMR: The spectrum of the final product should show characteristic peaks for the aromatic protons on the bromophenyl ring, the diastereotopic methylene protons of the cyclopropane ring, and broad, exchangeable signals for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Signals corresponding to the carbons of the bromophenyl group, the cyclopropane ring, and the carbonyl carbon (~170-175 ppm) should be visible.
-
IR Spectroscopy: Key stretches to look for include N-H stretching (typically two bands for the -NH₂ group around 3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl around 1640-1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (255.11 g/mol ) should be observed, along with the characteristic isotopic pattern for a bromine-containing compound.
Safety and Handling
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Always add acid to the solvent slowly and carefully. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate PPE.
-
General Precautions: All reactions should be performed in a fume hood. Ensure proper quenching and neutralization steps are followed before disposal of aqueous waste.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traceless synthesis of protein thioesters using enzyme-mediated hydrazinolysis and subsequent self-editing of the cysteinyl prolyl sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 11. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]
- 12. mdpi.com [mdpi.com]
- 13. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide as a pharmaceutical intermediate
Application Notes & Protocols: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of this compound as a pivotal intermediate in pharmaceutical research and development. The unique structural combination of a rigid cyclopropane scaffold and a versatile carbohydrazide functional group makes this compound a valuable building block for creating diverse and potent bioactive molecules. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their discovery pipelines.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern drug discovery, the incorporation of small, strained ring systems is a well-established strategy to enhance the pharmacological profile of lead compounds. The cyclopropane ring, in particular, offers a unique combination of properties that medicinal chemists find highly advantageous.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, improving binding affinity and selectivity for biological targets.[2][3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can increase a drug's in vivo half-life and improve its overall pharmacokinetic profile.[1]
When coupled with a 4-bromophenyl group, the scaffold allows for further structural diversification through well-established cross-coupling reactions. The true synthetic versatility of the title compound, however, lies in its carbohydrazide functional group (-CONHNH₂). This moiety is a cornerstone in medicinal chemistry, serving as a precursor for a wide array of heterocyclic systems and as a key component in forming stable hydrazone linkages.[4][5] Derivatives of carbohydrazides have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]
Therefore, this compound emerges as a highly valuable intermediate, bridging the structural benefits of cyclopropanes with the synthetic flexibility of carbohydrazides to enable the exploration of novel chemical space.
Physicochemical & Computational Data
A summary of the key properties of this compound is provided below. These parameters are essential for planning synthetic modifications, formulating analytical methods, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Value | Source |
| CAS Number | 1098360-87-2 | [8] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [8] |
| Molecular Weight | 255.11 g/mol | [8] |
| Appearance | White to off-white solid | Assumed from similar compounds |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [8] |
| Predicted logP | 1.4706 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Rotatable Bonds | 2 | [8] |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
Recommended Synthesis Pathway & Protocols
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 1-(4-Bromophenyl)cyclopropanecarboxylic acid. The pathway involves an initial esterification followed by hydrazinolysis.
Caption: Recommended two-step synthesis workflow.
Protocol 3.1: Step 1 - Esterification of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Principle: This protocol employs a classic Fischer esterification. A catalytic amount of strong acid (sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is typically driven to completion by using an excess of the alcohol and/or by removing water as it is formed.
Materials:
-
1-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq)[9][10]
-
Absolute Ethanol (EtOH, 20-30 vols)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Bromophenyl)cyclopropanecarboxylic acid.
-
Add absolute ethanol (20-30 volumes) to dissolve the starting material.
-
Slowly and carefully, add concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates reaction completion.
-
Once complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, which often appears as a liquid or low-melting solid.[11] The product can be used in the next step without further purification if TLC shows high purity.
Protocol 3.2: Step 2 - Hydrazinolysis of Ethyl 1-(4-Bromophenyl)cyclopropanecarboxylate
Principle: This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate.[12] Hydrazine is a potent nucleophile, and the reaction is typically performed in an alcoholic solvent under reflux. The use of excess hydrazine hydrate ensures the reaction goes to completion.[13]
Materials:
-
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (1.0 eq)
-
Hydrazine Hydrate (80-100% solution, 5-10 eq)
-
Ethanol (EtOH, 10-20 vols)
-
Deionized Water (cold)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude ester from Step 1 in ethanol.
-
Add hydrazine hydrate to the solution. (CAUTION: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction via TLC (e.g., 1:1 Hexanes:EtOAc). The product, being more polar, will have a lower Rf value than the starting ester.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture slowly into a beaker of cold deionized water with stirring.
-
The product, this compound, should precipitate as a white solid.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under vacuum to a constant weight.
Protocol 3.3: Characterization and Validation
Principle: To ensure the identity and purity of the synthesized intermediate (E-E-A-T Pillar: Trustworthiness), a combination of spectroscopic and analytical methods must be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Signals: Aromatic protons in the 4-bromophenyl group (two doublets), cyclopropane protons (diastereotopic multiplets), and N-H protons of the hydrazide group (broad singlets, exchangeable with D₂O).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Signals: Signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and the cyclopropane carbons.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Key Peaks: Look for a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹ and N-H stretching vibrations around 3200-3400 cm⁻¹. The disappearance of the ester C=O stretch (around 1735 cm⁻¹) from the starting material is a key indicator of reaction completion.
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight (255.11 g/mol ) and observe the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).
-
-
Melting Point:
-
A sharp melting point range indicates high purity.
-
Applications in Medicinal Chemistry & Derivatization Potential
This compound is not an active pharmaceutical ingredient itself but a versatile scaffold for building more complex drug candidates. Its primary value lies in the reactivity of the terminal -NH₂ group of the hydrazide.
Caption: Key derivatization pathways from the title compound.
-
Synthesis of Hydrazones: The most direct application is the condensation with various aldehydes and ketones to form stable hydrazones. This reaction is often catalyzed by a small amount of acid. The resulting N-arylidene carbohydrazides are a well-known class of compounds with potential biological activities.
-
Formation of N-Acylhydrazides: Acylation with acyl chlorides or anhydrides yields N'-acyl-1-(4-bromophenyl)cyclopropane-1-carbohydrazides. These intermediates can be cyclized under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form 1,3,4-oxadiazole rings, another privileged scaffold in medicinal chemistry.
-
Heterocycle Synthesis: Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives.
-
Scaffold for Targeted Inhibitors: As demonstrated in related structures, the 1-phenylcyclopropane carbohydrazide core can be elaborated to target specific enzymes. For instance, derivatives have been designed and synthesized as potent inhibitors of Interleukin-2-Inducible T-cell Kinase (ITK), a target for T-cell-mediated diseases and some cancers.[7]
Safety and Handling
-
This compound: Consult the Material Safety Data Sheet (MSDS) before handling.[14] As with any novel chemical, it should be treated as potentially hazardous.
-
Reagents:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a certified chemical fume hood with appropriate gloves, lab coat, and eye protection.
-
Concentrated Sulfuric Acid: Extremely corrosive. Add slowly to other solutions to prevent splashing and exothermic reactions.
-
-
General Precautions: Standard laboratory safety practices should be followed at all times. Work in a well-ventilated area. Avoid inhalation, ingestion, and skin contact.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 10. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]
- 12. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
Application Notes & Protocols: Unlocking the Potential of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide in Oncology Drug Discovery
Introduction: A Scaffold of Promise in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide emerges as a compound of significant interest, wedding three key pharmacophoric elements: a conformationally rigid cyclopropane core, a versatile bromophenyl moiety, and a biologically active carbohydrazide linker. While direct biological data for this specific molecule is nascent, an analysis of its constituent parts provides a compelling hypothesis for its application as a kinase inhibitor for oncology indications.
The cyclopropane ring is a well-established bioisostere for phenyl rings and other cyclic systems, offering enhanced metabolic stability and precise vectoral orientation of substituents.[1][2] Its inherent strain energy and unique electronic properties can lead to potent interactions with protein targets.[1] The carbohydrazide moiety is a known pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Furthermore, carbohydrazides serve as versatile synthetic handles for the generation of diverse chemical libraries. The bromophenyl group not only influences the electronic properties of the molecule but also provides a key site for further chemical modification through cross-coupling reactions, enabling rapid lead optimization.
This document outlines a comprehensive, hypothesis-driven approach to exploring the therapeutic potential of this compound as a novel kinase inhibitor. We provide detailed protocols for a phased drug discovery workflow, from initial target validation to preclinical assessment.
Hypothesized Mechanism of Action: Targeting Oncogenic Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid cyclopropane scaffold of this compound can position the bromophenyl and carbohydrazide groups to interact with the ATP-binding pocket of a kinase. The carbohydrazide moiety can act as a hydrogen bond donor and acceptor, while the bromophenyl group can engage in hydrophobic and halogen bonding interactions. We hypothesize that this compound could act as a Type I or Type II kinase inhibitor, interfering with the signaling cascades that drive tumor proliferation and survival.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel compound like this compound in an oncology drug discovery program.
Caption: Proposed drug discovery workflow for this compound.
Experimental Protocols
Phase 1: In Vitro Screening & Target Identification
1.1. Initial Cytotoxicity Screening
-
Objective: To assess the broad anticancer activity of this compound across a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is a well-established platform for this purpose.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound to achieve a range of concentrations (e.g., 10 nM to 100 µM).
-
Seed cells from the NCI-60 panel into 96-well plates at their optimal densities and allow them to adhere overnight.
-
Treat the cells with the serially diluted compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[6]
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
1.2. Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets of this compound.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins).
-
Screen against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).
-
The service will typically use a radiometric or fluorescence-based assay to measure kinase activity in the presence of the compound.
-
Identify kinases with significant inhibition (e.g., >50% inhibition) as potential hits.
-
1.3. Hit Identification and Validation
-
Objective: To confirm the inhibitory activity of the compound against the identified kinase hits and determine its potency (IC50).
-
Protocol:
-
Perform a dose-response analysis for each identified kinase hit using an in vitro kinase assay.
-
This can be a radiometric assay using ³³P-ATP or a non-radioactive method like an ADP-Glo™ Kinase Assay (Promega).
-
Incubate the kinase, substrate, and varying concentrations of the compound.
-
Measure kinase activity and plot the percentage of inhibition against the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
| Parameter | Description | Example Data (Hypothetical) |
| GI50 (NCI-60) | Concentration for 50% growth inhibition | Varies by cell line (e.g., 1.5 µM for A549 lung cancer) |
| Kinase Inhibition | % inhibition at a fixed concentration | >50% for Kinase X, Kinase Y |
| IC50 | Concentration for 50% kinase inhibition | 50 nM for Kinase X |
Phase 2: Lead Optimization & Mechanistic Studies
2.1. Structure-Activity Relationship (SAR) Studies
-
Objective: To synthesize and evaluate analogs of this compound to improve potency, selectivity, and drug-like properties.
-
Protocol:
-
Modification of the Bromophenyl Ring: Synthesize analogs with different substituents on the phenyl ring to probe electronic and steric effects. The bromine atom can be replaced with other halogens or used as a handle for Suzuki or Buchwald-Hartwig coupling reactions to introduce diverse functionalities.
-
Modification of the Carbohydrazide Moiety: Convert the carbohydrazide into other functional groups (e.g., oxadiazoles, triazoles) to explore different hydrogen bonding patterns and metabolic stability.
-
Stereochemistry of the Cyclopropane Ring: If the initial synthesis yields a racemic mixture, separate the enantiomers and evaluate their activity independently to identify the more potent stereoisomer.
-
Evaluate all new analogs in the in vitro kinase assay to determine their IC50 values and build an SAR model.
-
2.2. Cell-Based Mechanistic Assays
-
Objective: To confirm the on-target activity of the compound in a cellular context.
-
Protocol:
-
Target Engagement Assay: Utilize a method like the NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) to confirm that the compound binds to the target kinase inside living cells.[2]
-
Cellular Phosphorylation Assay: Measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the compound. A decrease in substrate phosphorylation indicates target inhibition.[2] This can be done using an ELISA-based assay or Western blotting.
-
2.3. Target Engagement & Pathway Analysis (Western Blot)
-
Objective: To investigate the effect of the compound on the target kinase and downstream signaling pathways.
-
Protocol:
-
Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) and treat with varying concentrations of the compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.[7][8]
-
Caption: Workflow for Western Blot analysis.
Phase 3: In Vivo Preclinical Evaluation
3.1. Xenograft/Orthotopic Animal Models
-
Objective: To evaluate the antitumor efficacy of the lead compound in a living organism.
-
Protocol:
-
Select an appropriate immunodeficient mouse model (e.g., nude or SCID mice).
-
Implant human cancer cells (that are sensitive to the compound in vitro) subcutaneously (xenograft) or into the organ of origin (orthotopic).
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).[9][10]
-
3.2. Pharmacokinetics & Pharmacodynamics (PK/PD)
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on the target in vivo.
-
Protocol:
-
PK Study: Administer a single dose of the compound to mice and collect blood samples at various time points. Analyze the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, t1/2, AUC).
-
PD Study: Administer the compound to tumor-bearing mice. At different time points after dosing, harvest tumors and analyze the phosphorylation status of the target kinase by Western blot or immunohistochemistry to correlate drug exposure with target inhibition.
-
3.3. Preliminary Toxicity Assessment
-
Objective: To evaluate the safety profile of the lead compound.
-
Protocol:
-
Administer the compound to healthy mice at various doses.
-
Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and mortality.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
| Parameter | Description | Example Data (Hypothetical) |
| Tumor Growth Inhibition (TGI) | % reduction in tumor volume | 70% TGI at 50 mg/kg, p.o., QD |
| Cmax | Maximum plasma concentration | 5 µM |
| t1/2 | Half-life | 6 hours |
| Target Inhibition (in vivo) | Reduction in p-Kinase in tumors | >80% at 4 hours post-dose |
| Maximum Tolerated Dose (MTD) | Highest dose with no significant toxicity | 100 mg/kg |
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Its unique combination of a rigid cyclopropane scaffold, a modifiable bromophenyl group, and a biologically active carbohydrazide moiety provides a rich platform for medicinal chemistry exploration. The detailed protocols and workflows outlined in this application note provide a comprehensive guide for researchers to systematically evaluate the therapeutic potential of this and related compounds, from initial screening to preclinical validation. Through a rigorous and hypothesis-driven approach, the full potential of this intriguing chemical scaffold can be unlocked.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inits.at [inits.at]
- 5. scilit.com [scilit.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A-P-N-001: Experimental Protocol for the N-Acylation of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Application Note: A-P-N-001
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, in-depth guide to the N-acylation of 1-(4-bromophenyl)cyclopropane-1-carbohydrazide. N-acylhydrazones are a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] This protocol details two robust methods for the synthesis of N-acylhydrazone derivatives from the title carbohydrazide, offering insights into the underlying chemical principles, step-by-step experimental procedures, and characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific acylating agents.
Introduction: The Significance of the N-Acylhydrazone Scaffold
The N-acylhydrazone (NAH) moiety (-CO-NH-N=CH-) is a versatile and highly valuable pharmacophore in modern drug discovery.[2][3][5] Its prevalence in a number of clinically used drugs and late-stage clinical candidates underscores its importance.[2][3] The biological activity of NAH derivatives is attributed to the presence of the reactive azomethine group, which can participate in various biological interactions.[6] The structural framework of this compound provides a unique three-dimensional scaffold that, when combined with various acyl groups, can lead to the discovery of novel therapeutic agents with improved potency and selectivity. The cyclopropane ring introduces conformational rigidity, while the bromophenyl group offers a site for further synthetic elaboration, such as cross-coupling reactions.
Underlying Chemical Principles
The N-acylation of a carbohydrazide is fundamentally a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reaction is typically facilitated by the choice of an appropriate acylating agent and, in some cases, the use of a base or a coupling agent.
Choice of Acylating Agent
Two primary classes of acylating agents are commonly employed for this transformation:
-
Acyl Halides (e.g., Acyl Chlorides): These are highly reactive electrophiles that readily react with hydrazides. The reaction is often rapid and high-yielding. A base is typically required to neutralize the hydrogen halide byproduct.
-
Carboxylic Acids: These are less reactive than acyl halides and require an activating agent (coupling agent) to facilitate the reaction. This approach offers milder reaction conditions and is suitable for sensitive substrates.
Role of a Base
In reactions involving acyl halides, a non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the hydrazide starting material and driving the reaction to completion.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | ChemScene[7] or Parchem[8] |
| Acyl Chloride (generic) | Reagent | Major Chemical Supplier |
| Carboxylic Acid (generic) | Reagent | Major Chemical Supplier |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF), Anhydrous | ACS Grade | Major Chemical Supplier |
| Triethylamine (TEA) | ≥99% | Major Chemical Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Major Chemical Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Major Chemical Supplier |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier |
| Hexanes | ACS Grade | Major Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Major Chemical Supplier |
Protocol A: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the reaction of this compound with an acyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the hydrazide in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The triethylamine acts as an acid scavenger.
-
Addition of Acyl Chloride: Dissolve the desired acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred hydrazide solution at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[9][10]
Causality Behind Choices:
-
Anhydrous Conditions: Essential to prevent hydrolysis of the highly reactive acyl chloride.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Excess Base: Ensures complete neutralization of the HCl byproduct, driving the reaction equilibrium towards the product.
-
Dropwise Addition at 0 °C: Controls the reaction rate and minimizes the formation of potential byproducts from the highly exothermic reaction.
Protocol B: N-Acylation using a Carboxylic Acid with DCC/HOBt Coupling
This protocol is suitable for acylations where the corresponding acyl chloride is unstable or not commercially available.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask with a magnetic stir bar under an inert atmosphere, add the desired carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. This step forms the active ester intermediate.
-
Addition of Hydrazide: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add this solution to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash with 1 M HCl (to remove any remaining DCC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.[9]
Causality Behind Choices:
-
DCC/HOBt Coupling System: A widely used and efficient method for amide bond formation. DCC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions.
-
DMF as Solvent: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
-
Aqueous Work-up: Necessary to remove the coupling reagents and byproducts.
Visualization of Workflow and Mechanism
Workflow Diagram
Caption: Experimental workflows for Protocols A and B.
Reaction Mechanism: Acylation with Acyl Chloride
Caption: Mechanism of N-acylation with an acyl chloride.
Characterization of Products
The synthesized N-acylhydrazone derivatives should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the added acyl group. A downfield shift of the -NH- proton is also expected. The spectra may show evidence of syn/anti isomers around the C=N bond.[11] |
| ¹³C NMR | Appearance of a new carbonyl signal from the newly formed amide bond, in addition to signals for the carbons of the acyl group. |
| FT-IR | Presence of characteristic C=O stretching vibrations for the two carbonyl groups and N-H stretching vibrations.[6][11] |
| Mass Spectrometry (HRMS) | The molecular ion peak should correspond to the calculated exact mass of the target N-acylhydrazone.[11][12] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, use a slight excess of the acylating agent, or consider gentle heating. |
| Side reactions. | Ensure anhydrous conditions and an inert atmosphere. For Protocol A, ensure slow addition of the acyl chloride at 0 °C. | |
| Product Decomposition | Product may be sensitive to acid or base. | Use milder conditions (Protocol B). For purification, consider using neutral or base-washed silica gel.[13] |
| Difficulty in Purification | Product is an oil or difficult to crystallize. | Try trituration with a non-polar solvent like hexanes to induce solidification.[10] Use column chromatography with a gradient elution. |
| Multiple Spots on TLC | Presence of starting materials or byproducts. | Optimize reaction time and stoichiometry. |
| Presence of E/Z isomers. | This is common for N-acylhydrazones and may not be separable by standard chromatography. Characterize the mixture.[11] |
Conclusion
The protocols outlined in this application note provide reliable and adaptable methods for the N-acylation of this compound. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can successfully synthesize a diverse library of N-acylhydrazone derivatives for further investigation in drug discovery and development programs.
References
- 1. Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acylhydrazones and Their Biological Activity: A Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. reddit.com [reddit.com]
Introduction: The Strategic Value of Cyclopropane Rings and Flow Chemistry in Modern Drug Development
An Application Guide to the Continuous Flow Synthesis of Cyclopropane Rings for Pharmaceutical Intermediates
The cyclopropane motif, a strained three-membered carbocycle, is a highly valuable structural element in medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance pharmacological properties by introducing conformational rigidity, improving metabolic stability, and modulating binding affinity to biological targets.[2][3] Many top-selling and newly approved drugs for treating conditions like COVID-19, asthma, and hepatitis C feature this unique ring system, highlighting its importance in the pharmaceutical industry.[4][5]
Traditionally, the synthesis of cyclopropanes, particularly on an industrial scale, has been fraught with challenges. Methods often rely on hazardous and unstable reagents, such as diazomethane, or involve sensitive organometallic intermediates that are difficult to handle in large batch reactors.[6][7] Continuous flow chemistry emerges as a transformative solution to these problems. By conducting reactions in a continuously moving stream through a network of tubes and reactors, this technology offers unprecedented control over reaction parameters like temperature, pressure, and residence time.[8][9] The small reactor volumes inherently minimize the risk associated with hazardous materials and exothermic reactions, while superior heat and mass transfer lead to higher yields, better selectivity, and improved process safety.[10][11][12][13] This guide provides detailed application notes and protocols for the continuous flow synthesis of cyclopropane-containing pharmaceutical intermediates, designed for researchers, scientists, and drug development professionals.
Methodology 1: Simmons-Smith Cyclopropanation in Continuous Flow
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid. The continuous flow adaptation of this reaction significantly enhances its safety and efficiency, making it highly attractive for industrial applications.[10][14]
Causality and Experimental Rationale
The core of the flow-based Simmons-Smith reaction is the in-situ generation of the reactive zinc carbenoid species.[15] A solution containing the olefin substrate and a dihalomethane (e.g., diiodomethane or dibromomethane) is pumped through a heated, packed-bed reactor filled with a zinc-copper couple.[10][16][17] This setup offers several key advantages over batch processing:
-
Enhanced Safety: The highly reactive and sensitive organozinc intermediate is generated and consumed immediately within the reactor, preventing its accumulation to hazardous levels.[10][17]
-
Improved Efficiency: The high surface area of the packed bed ensures excellent contact between the reagents and the zinc-copper couple, leading to rapid carbenoid formation and subsequent cyclopropanation.[10][11] This dramatically reduces reaction times, with residence times as short as 15 minutes achieving high yields.[10][12]
-
Process Simplification: By activating the zinc-copper couple within the flow reactor and integrating downstream processing like quenching and extraction, the entire manufacturing line can be streamlined into a single, continuous operation.[17][18]
Experimental Workflow: Simmons-Smith Reaction
Caption: Workflow for continuous Simmons-Smith cyclopropanation.
Detailed Protocol: Synthesis of a Cyclopropyl Precursor
Objective: To synthesize a cyclopropane derivative from an olefin using a continuous flow Simmons-Smith reaction.
Materials:
-
Olefin substrate (e.g., cinnamyl alcohol derivative), 0.25 M in 1,2-dichloroethane (DCE)
-
Diiodomethane (CH₂I₂), 2 equivalents relative to the olefin
-
Zinc-Copper (Zn/Cu) couple, packed into a suitable column reactor
-
Anhydrous 1,2-dichloroethane (DCE)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Equipment:
-
High-precision pumping system (e.g., HPLC pump)
-
Packed-bed column reactor (e.g., Omnifit column)
-
Heating system for the column
-
Back Pressure Regulator (BPR)
-
Collection vessel
Procedure:
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure the system is purged with an inert gas (e.g., Nitrogen) and is free of leaks.
-
Reagent Preparation: Prepare a stock solution of the olefin substrate (1 equivalent) and diiodomethane (2 equivalents) in anhydrous DCE. Degas the solution thoroughly.
-
Reaction Initiation: Begin pumping the reagent solution through the Zn/Cu packed-bed reactor at a defined flow rate to achieve the desired residence time (e.g., 15 minutes).[10]
-
Parameter Control: Maintain the reactor temperature at 40°C and system pressure at approximately 5 bar (75 psi) using the BPR.[16]
-
Steady State & Collection: Allow the system to reach a steady state (typically 3-5 residence times). Collect the reactor output into a vessel containing a quench solution to decompose any unreacted carbenoid and zinc salts.
-
Workup and Analysis: The collected mixture can be further processed through standard liquid-liquid extraction to isolate the cyclopropanated product. Analyze the product for yield and purity using techniques like NMR and GC-MS.
Data Summary: Simmons-Smith Reaction Parameters
| Substrate Type | Temp (°C) | Residence Time (min) | Pressure (bar) | Typical Yield (%) | Reference |
| Electron-rich Olefins | 40 | 15 | ~5 | >90% | [10] |
| Aliphatic Olefins | 40 | 15 | ~5 | 70-85% | [10] |
| Drug Precursor (Ropanicant) | 40 | 15 | ~5 | 86% | [10][15] |
Methodology 2: Diazomethane-Mediated Cyclopropanation in Flow
Diazomethane (CH₂N₂) is an exceptionally versatile C1 building block for cyclopropanation, but its high toxicity and explosive nature severely limit its use in batch synthesis.[6][19] Continuous flow chemistry provides a robust engineering control to overcome these hazards by enabling the safe, on-demand generation and immediate consumption of this reagent.[8][20]
Causality and Experimental Rationale
This method typically involves a two-stage flow setup. The first stage is dedicated to the safe generation of diazomethane, while the second stage uses it for the cyclopropanation reaction.
-
Safe On-Demand Generation: A solution of a stable precursor, such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide), is mixed with a base (e.g., aqueous KOH) in a heated reactor coil to produce a gaseous stream of diazomethane dissolved in an organic solvent.[20] The small internal volume of the flow reactor ensures that only a minimal amount of explosive diazomethane exists at any given moment.[8]
-
Immediate Consumption: The generated diazomethane stream is immediately directed into a second reactor. Here, it is mixed with the olefin substrate and, if required, a catalyst (e.g., palladium(II) acetate or a rhodium complex).[20][21] The cyclopropanation occurs rapidly, consuming the hazardous reagent as it is produced.
-
Enhanced Process Control: The use of a gas-liquid separator between the two stages can provide a cleaner, anhydrous stream of diazomethane for reactions that are sensitive to water.[20][22][23] This level of control is difficult to achieve in batch.
Experimental Workflow: Two-Stage Diazomethane Reaction
Caption: Two-stage workflow for diazomethane generation and cyclopropanation.
Detailed Protocol: Palladium-Catalyzed Cyclopropanation
Objective: To synthesize a cyclopropane derivative via in-situ generation of diazomethane and subsequent Pd-catalyzed reaction.
Materials:
-
Solution A: Diazald® (0.5 M) in diethyl ether.
-
Solution B: Potassium hydroxide (2 M) in deionized water.
-
Solution C: Olefin substrate (0.2 M) and Palladium(II) acetate (1 mol%) in anhydrous diethyl ether.
Equipment:
-
Three high-precision pumps.
-
Two T-mixers.
-
Two coil reactors (e.g., PFA tubing).
-
Gas-liquid membrane separator.
-
Heating modules for reactors.
-
Back Pressure Regulator (BPR).
Procedure:
-
System Assembly: Configure the two-stage flow system as shown in the diagram. Ensure all connections are secure.
-
Diazomethane Generation:
-
Phase Separation: Direct the output from Reactor 1 into a gas-liquid separator. The gaseous diazomethane in diethyl ether is separated from the aqueous waste stream.
-
Cyclopropanation Reaction:
-
Introduce the gaseous diazomethane stream into the second T-mixer.
-
Simultaneously, pump Solution C (Substrate & Catalyst) into the same T-mixer at a suitable flow rate (e.g., 1.0 mL/min).[20]
-
Pass the resulting mixture through the second heated coil reactor (Reactor 2) at 40°C to facilitate the cyclopropanation.[20]
-
-
Collection: The final product stream passes through a BPR and is collected in a cooled vessel. The product can be purified using standard methods.
Data Summary: Diazomethane Reaction Parameters
| Step | Parameter | Value | Reference |
| Generation | Diazald® Conc. | 0.5 M in Diethyl Ether | [20] |
| KOH Conc. | 2 M in Water | [20] | |
| Reactor 1 Temp. | 60 °C | [20] | |
| Cyclopropanation | Substrate Conc. | 0.2 M in Diethyl Ether | [20] |
| Catalyst Loading | 1 mol% Pd(OAc)₂ | [20] | |
| Reactor 2 Temp. | 40 °C | [20] |
Process Analytical Technology (PAT) and Scale-Up
A significant advantage of continuous flow synthesis is the ability to integrate Process Analytical Technology (PAT) for real-time reaction monitoring and control.[24] Techniques such as in-line FlowNMR or FT-IR spectroscopy can be placed after the reactor outlet to continuously analyze the product stream.[24][25][26] This provides immediate feedback on reaction conversion and impurity profiles, allowing for rapid optimization of conditions and ensuring the process remains within its defined parameters.
Scaling up a continuous flow process is fundamentally different and often simpler than scaling up a batch reaction. Instead of using larger reactors, which can introduce new challenges in heat and mass transfer, production is increased by:
-
Time-Shifting: Running the validated flow system for an extended period. A system producing 3.6 grams per hour can yield over 86 grams in a 24-hour period.[10][12]
-
Numbering-Up: Operating multiple identical flow reactor systems in parallel to multiply the output.[7]
This approach ensures that the optimized reaction conditions are maintained during scale-up, leading to consistent product quality and a more predictable manufacturing process.[27][28]
Conclusion
Continuous flow chemistry offers a paradigm shift for the synthesis of cyclopropane rings, transforming traditionally hazardous and challenging batch procedures into safe, efficient, and scalable processes. By leveraging the in-situ generation and consumption of reactive intermediates, as demonstrated with the Simmons-Smith and diazomethane-based methods, researchers can safely access valuable cyclopropane-containing pharmaceutical building blocks. The enhanced control, speed, and scalability afforded by flow technology pave the way for modernizing the manufacturing of fine chemicals and accelerating the development of next-generation pharmaceuticals.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Accelerating gas–liquid chemical reactions in flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. kilolabs.com [kilolabs.com]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Continuous Flow Chemistry for the Pharmaceutical Industry [rccostello.com]
- 14. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column | Semantic Scholar [semanticscholar.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. microinnova.com [microinnova.com]
- 18. Collection - A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing - Organic Process Research & Development - Figshare [acs.figshare.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. benchchem.com [benchchem.com]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. Continuous Preparation of Trifluoromethyl Diazomethane in Flow Using In-Line Membrane Phase Separation─Application to the Catalytic Asymmetric Cyclopropanation of Substituted Styrenes | CoLab [colab.ws]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 25. 20. Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis - Magritek [magritek.com]
- 26. researchgate.net [researchgate.net]
- 27. dspace.mit.edu [dspace.mit.edu]
- 28. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
Application Notes and Protocols: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a detailed technical guide on the application of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide in solid-phase peptide synthesis (SPPS). This versatile reagent offers novel opportunities for the synthesis of C-terminally modified peptides, leveraging the unique structural and chemical properties of the aryl-cyclopropyl motif. We present two primary applications: its use as a potent nucleophile for the on-resin cleavage and C-terminal modification of peptides, and its potential as a precursor for the development of a novel safety-catch linker. Detailed protocols, mechanistic insights, and characterization strategies are provided to enable researchers to effectively integrate this compound into their peptide synthesis workflows.
Introduction: The Strategic Value of Aryl-Cyclopropyl Moieties in Peptide Chemistry
The incorporation of non-proteinogenic or conformationally constrained moieties into peptides is a cornerstone of modern drug discovery.[1] The cyclopropyl group, a small, strained carbocycle, is of particular interest due to its ability to confer metabolic stability, enhance receptor binding affinity, and restrict peptide backbone conformation.[2][3] When coupled with an aromatic system, the resulting aryl-cyclopropyl group presents a unique pharmacophore with distinct electronic and steric properties. This compound introduces this valuable motif at the C-terminus of a peptide, offering a novel avenue for peptide modification. The presence of the bromine atom on the phenyl ring also provides a handle for further chemical diversification through cross-coupling reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1098360-87-2 | ChemScene |
| Molecular Formula | C₁₀H₁₁BrN₂O | ChemScene |
| Molecular Weight | 255.11 g/mol | ChemScene |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | Generic |
Application I: C-Terminal Peptide Modification via On-Resin Cleavage
The most direct application of this compound is as a nucleophilic agent to cleave peptides from the solid support, resulting in a C-terminally modified peptide hydrazide. This approach is particularly useful for peptides synthesized on resins with linkers susceptible to nucleophilic attack, such as Wang or 2-chlorotrityl resins.[4][5] The resulting peptide hydrazide can be the final desired product or serve as a key intermediate for further elaboration, such as in native chemical ligation.
Principle of the Method
In this protocol, a fully protected peptide is assembled on a suitable solid support using standard Fmoc-based SPPS. Following the final N-terminal Fmoc deprotection, the resin-bound peptide is treated with a solution of this compound. The hydrazide nitrogen acts as a nucleophile, attacking the ester linkage between the peptide's C-terminus and the resin, thereby releasing the peptide into solution as a C-terminal 1-(4-bromophenyl)cyclopropyl-carbohydrazide derivative.
Figure 1: Workflow for C-terminal modification.
Detailed Experimental Protocol
Materials:
-
Fully protected peptide-on-resin (e.g., on Wang or 2-chlorotrityl resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diethyl ether, anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker or rotator
-
Centrifuge
Protocol Steps:
-
Resin Swelling: Swell the peptide-on-resin (1 equivalent) in DMF (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Preparation of Cleavage Solution: Prepare a 0.5 M solution of this compound in DMF.
-
Cleavage Reaction: Drain the DMF from the resin and add the cleavage solution (10 equivalents of hydrazide relative to resin loading). Agitate the mixture at room temperature for 12-24 hours. Note: The reaction time may need to be optimized depending on the peptide sequence and resin type.
-
Collection of Cleaved Peptide: Filter the resin and collect the filtrate containing the cleaved peptide hydrazide. Wash the resin with DMF (3x) and DCM (3x), and combine the washes with the initial filtrate.
-
Solvent Removal: Concentrate the combined filtrate and washes under reduced pressure to remove the majority of the solvent.
-
Precipitation and Washing: Precipitate the crude peptide hydrazide by adding cold diethyl ether. Centrifuge the mixture, decant the supernatant, and wash the peptide pellet with cold diethyl ether (3x).
-
Drying: Dry the crude peptide hydrazide under vacuum.
-
Side-Chain Deprotection: To remove the side-chain protecting groups, treat the crude peptide hydrazide with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-4 hours at room temperature.
-
Final Precipitation and Purification: Precipitate the deprotected peptide with cold diethyl ether, wash, and dry as before. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application II: Precursor for a Novel Safety-Catch Linker
Aryl hydrazide linkers are a class of "safety-catch" linkers that are stable to both Boc and Fmoc SPPS conditions but can be activated for cleavage under mild oxidative conditions.[6] this compound can be conceptualized as a building block for creating a custom solid support with such properties.
Principle of the Method
The proposed strategy involves immobilizing this compound onto a suitable resin, such as a chlorotrityl or Merrifield resin, through its aryl bromide via a suitable reaction (e.g., Suzuki or Buchwald-Hartwig coupling with an appropriate resin-bound boronic acid or amine, respectively, although this is a more advanced synthetic route not covered in detail here). A more straightforward approach would be to first synthesize a derivative of the title compound with a functional group suitable for attachment to a resin. For the purpose of this application note, we will focus on the principle of using the resulting aryl hydrazide linker.
Once the peptide is synthesized on this custom resin, the hydrazide linker remains inert. For cleavage, the hydrazide is oxidized (e.g., with N-bromosuccinimide or copper(II) acetate) to a reactive acyl diazene intermediate. This intermediate can then be cleaved by a variety of nucleophiles to yield the C-terminally modified peptide.
Figure 2: Conceptual workflow for a safety-catch linker.
General Protocol for Peptide Synthesis and Cleavage
This protocol assumes the successful synthesis of a resin functionalized with the this compound moiety.
Materials:
-
Custom safety-catch resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
20% Piperidine in DMF
-
Oxidizing agent (e.g., N-bromosuccinimide (NBS) or Copper(II) acetate)
-
Nucleophile for cleavage (e.g., water, alcohol, amine)
-
Standard SPPS solvents and reagents
Protocol Steps:
-
Peptide Synthesis: Assemble the desired peptide sequence on the custom resin using standard Fmoc-SPPS protocols.
-
Linker Activation: After completion of the peptide synthesis, swell the resin in a suitable solvent (e.g., DMF or THF). Add the oxidizing agent (e.g., 3-5 equivalents of NBS or Cu(II) acetate) and agitate for 30-60 minutes at room temperature.
-
Nucleophilic Cleavage: Introduce the desired nucleophile (in excess) to the activated resin.
-
For a C-terminal carboxylic acid: Use a mixture of water and an organic solvent.
-
For a C-terminal ester: Use the corresponding alcohol.
-
For a C-terminal amide: Use the desired amine.
-
-
Reaction and Work-up: Allow the cleavage reaction to proceed for 2-12 hours. Collect the cleaved peptide and proceed with deprotection and purification as described in section 3.2.
Characterization of Modified Peptides
The successful synthesis of peptides modified with this compound requires rigorous analytical characterization.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and purification. | A single major peak for the purified peptide. The modified peptide will likely have a different retention time compared to the unmodified peptide acid or amide. |
| Mass Spectrometry (e.g., LC-MS, MALDI-TOF) | Confirmation of molecular weight. | The observed mass should correspond to the calculated mass of the peptide plus the mass of the 1-(4-bromophenyl)cyclopropyl-carbohydrazide moiety minus the mass of water. |
| Tandem MS (MS/MS) | Sequence verification and localization of the modification. | Fragmentation analysis (b- and y-ions) will confirm the amino acid sequence and demonstrate that the modification is at the C-terminus. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the aryl-cyclopropyl moiety. | For sufficient quantities of pure peptide, ¹H and ¹³C NMR can confirm the presence of the cyclopropyl and bromophenyl groups through their characteristic chemical shifts and coupling patterns. |
Conclusion and Future Perspectives
This compound is a promising reagent for expanding the toolbox of peptide chemists. Its application in C-terminal modification provides a straightforward method to introduce a metabolically stable and conformationally constrained moiety. The potential for this compound to serve as a precursor to a novel safety-catch linker opens up possibilities for the synthesis of a wide range of C-terminally functionalized peptides. Further research into the optimization of cleavage conditions and the exploration of the biological activities of the resulting modified peptides is warranted.
References
- 1. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate. The following question-and-answer format provides in-depth, experience-based solutions to practical experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Overview & Common Impurities
Before diving into purification challenges, it's crucial to understand the synthetic route, as impurities often originate from starting materials and side reactions. The synthesis of this compound typically proceeds via a multi-step process.
Q1: What is the typical synthetic route for this compound, and what are the most likely impurities I should expect?
A1: The most common synthetic pathway involves three key steps, each with the potential to introduce specific impurities. Understanding these helps in designing an effective purification strategy.
-
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid. This is often the starting point.[1][2]
-
Step 2: Esterification. The carboxylic acid is converted to an ester, typically an ethyl or methyl ester, to activate the carbonyl group for the subsequent reaction.[3][4][5][6]
-
Step 3: Hydrazinolysis. The ester is then reacted with hydrazine hydrate to form the final carbohydrazide product.[7][8][9]
The following diagram illustrates this common synthetic workflow:
}
Common Impurities to Anticipate:
| Impurity | Origin | Reason for Presence |
| 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Starting Material | Incomplete esterification in Step 2. |
| Ethyl 1-(4-Bromophenyl)cyclopropane-1-carboxylate | Intermediate | Incomplete hydrazinolysis in Step 3.[3] |
| Hydrazine Hydrate | Reagent | Used in excess in Step 3 to drive the reaction to completion.[8] |
| Dihydrazide or Dimer Formation | Side Reaction | If the reaction conditions are not optimized, a dimer can form. This is more likely if an insufficient excess of hydrazine hydrate is used.[8] |
| Degradation Products | Product Instability | Hydrazides can be susceptible to hydrolysis, especially under acidic conditions.[10][11][12][13] |
| Genotoxic Impurities | Reagent/Side Reaction | Hydrazine and its derivatives are often considered potential genotoxic impurities and require careful control.[14][15][16] |
Troubleshooting Purification by Crystallization
Crystallization is often the first choice for purifying solid pharmaceutical intermediates due to its scalability and cost-effectiveness.
Q2: I'm getting a low yield after recrystallizing my this compound. What are the likely causes and how can I improve it?
A2: Low yield during recrystallization is a common issue and can often be traced back to solvent selection and the cooling process.
Causality: The goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and then allow it to crystallize upon cooling, leaving impurities behind in the solvent. If the product is too soluble in the chosen solvent, even at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery.
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Protocol: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.
-
Insight: Given the polar nature of the carbohydrazide group and the aromatic ring, polar protic solvents like ethanol or methanol are often good starting points.[7][8] Washing the final crystals with a less polar solvent in which the product is insoluble can help remove residual mother liquor.[17]
-
-
Solvent Volume Optimization: Using too much solvent is a frequent cause of low yield.
-
Protocol: Add the hot solvent portion-wise to your crude product until it just dissolves. This ensures you are at the saturation point.
-
-
Cooling Rate Control: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Protocol: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
"Salting Out" or Anti-Solvent Addition: If your product is highly soluble in your primary recrystallization solvent, you can add an "anti-solvent" in which the product is insoluble to induce precipitation.
-
Protocol: After dissolving your product in a minimal amount of hot solvent (e.g., ethanol), slowly add a co-solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Q3: My recrystallized product is still impure. I suspect the starting carboxylic acid is carrying through. How can I remove it?
A3: An acidic impurity like the starting carboxylic acid can often be removed with a simple acid-base extraction prior to the final purification step.
Causality: The carboxylic acid possesses an acidic proton, while the carbohydrazide is basic. This difference in chemical properties can be exploited for separation.
Protocol: Acid-Base Extraction Workflow
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[18]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The basic carbohydrazide will remain in the organic layer.
-
Separate the aqueous layer.
-
Repeat the wash with the basic solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover the purified product.[18]
-
Proceed with recrystallization for final polishing.
The decision-making process for this extraction is outlined below:
}
Troubleshooting Purification by Chromatography
When crystallization fails to provide the desired purity, column chromatography is a powerful alternative.
Q4: I am trying to purify my compound using silica gel column chromatography, but it's not moving from the baseline. What's wrong?
A4: The high polarity of the carbohydrazide functional group leads to very strong interactions with the polar silica gel stationary phase.
Causality: Silica gel is a polar adsorbent.[19] Highly polar compounds, like your carbohydrazide, will adsorb very strongly to the silica surface, resulting in little to no elution with common non-polar or moderately polar solvent systems (e.g., hexane/ethyl acetate).[20][21]
Troubleshooting Steps:
-
Increase Solvent Polarity: You need a more polar mobile phase to effectively compete with the silica gel for your compound.
-
Protocol: Start with a solvent system like dichloromethane/methanol or ethyl acetate/methanol. A common starting point is a gradient from 100% dichloromethane to a mixture containing 5-10% methanol.
-
Insight: Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica gel.[19]
-
-
Add a Basic Modifier: The hydrazide group is basic and can interact strongly with the slightly acidic silanol groups on the silica surface, leading to peak tailing and poor recovery. Adding a small amount of a basic modifier can improve peak shape and elution.
-
Protocol: Add a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol to your mobile phase.
-
-
Consider Alternative Stationary Phases: If silica gel proves too challenging, consider other options.
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water).[22] Your polar compound will have weaker interactions with the stationary phase and elute more readily.
-
Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica for purifying basic compounds, as it reduces the strong acidic interactions.
-
Q5: How do I choose the right analytical method to assess the purity of my final product?
A5: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.[23]
Recommended Analytical Methods:
| Analytical Technique | Information Provided | Key Advantages & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Provides relative purity as a percentage of the total area of all peaks detected.[24][25] | Highly sensitive and widely available. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determines absolute or relative purity and helps identify and quantify impurities with known structures. | Highly accurate and precise, non-destructive, and does not require a calibration curve for the analyte. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for separating and identifying volatile impurities and by-products.[23] | May require derivatization for non-volatile compounds like hydrazides to make them suitable for GC analysis.[16][26] |
| Melting Point | A sharp melting point close to the literature value is a good indicator of high purity. | Impurities typically broaden the melting range and depress the melting point.[27][28] |
References
- 1. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 2. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raineslab.com [raineslab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sielc.com [sielc.com]
- 17. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 18. shyzchem.com [shyzchem.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
- 23. benchchem.com [benchchem.com]
- 24. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 25. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 28. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot byproduct formation during this multi-step synthesis. This guide provides in-depth, experience-driven advice to ensure the integrity and success of your experiments.
Introduction: A Multi-Step Synthetic Pathway
The synthesis of this compound is a sequential process that typically involves three key stages:
-
Cyclopropanation: Formation of the cyclopropane ring.
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Hydrazinolysis: Reaction of the ester with hydrazine to yield the final carbohydrazide product.
Each of these steps presents unique challenges and potential for byproduct formation. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Visualizing the Synthesis and Potential Pitfalls
To better understand the process, let's visualize the synthetic workflow and the points at which byproducts can emerge.
Caption: Synthetic workflow for this compound and key byproduct formation points.
Frequently Asked Questions & Troubleshooting Guide
Here we address common issues encountered during the synthesis, providing explanations and actionable solutions.
Part 1: Cyclopropanation Stage
Question 1: My NMR spectrum shows unexpected alkene signals and other aliphatic protons after the cyclopropanation step. What could be the cause?
Answer:
This is a classic sign of side reactions related to the carbene or carbenoid intermediate used in the cyclopropanation.
-
Causality: Carbenes are highly reactive species. Besides the desired addition to the double bond of 4-bromostyrene, they can undergo other reactions:
-
C-H Insertion: The carbene can insert into carbon-hydrogen bonds of the starting material or solvent, leading to a mixture of linear and branched alkanes.[1]
-
Alkene Isomerization: Some cyclopropanation methods, especially those involving radical pathways, can lead to isomerization of the starting alkene or the product.[2]
-
Carbene Dimerization: If the concentration of the carbene precursor is too high, it can react with itself to form ethylene derivatives.[3]
-
-
Troubleshooting Protocol:
-
Reagent Choice:
-
Simmons-Smith Reaction: If you are using a dihalomethane and a zinc-copper couple, ensure the zinc is sufficiently activated. This method is generally cleaner and less prone to C-H insertion.[4]
-
Diazo Compounds: If using diazomethane, be aware of its explosive nature and the potential for a wider range of side reactions.[5] Consider metal-catalyzed decomposition of diazo compounds (e.g., with rhodium or copper catalysts) to favor cyclopropanation over other pathways.[3][5]
-
-
Reaction Conditions:
-
Slow Addition: Add the carbene precursor (e.g., diiodomethane or diazomethane solution) slowly to the reaction mixture containing the alkene. This keeps the instantaneous concentration of the carbene low, minimizing dimerization and C-H insertion.[3]
-
Temperature Control: Maintain the recommended temperature for your specific cyclopropanation method. Deviations can alter the reactivity and selectivity of the carbene.
-
-
Question 2: The yield of my cyclopropanated product, 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid, is consistently low. How can I improve it?
Answer:
Low yields in cyclopropanation can stem from several factors, from reagent quality to the specific methodology employed.
-
Causality:
-
Inactive Reagents: The zinc-copper couple in the Simmons-Smith reaction can lose activity if not prepared freshly or if it becomes oxidized.
-
Substrate Purity: Impurities in the 4-bromostyrene can interfere with the reaction.
-
Reaction Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or increased side reactions.
-
-
Troubleshooting Protocol:
-
Reagent Preparation and Handling:
-
Activate Zinc: If using the Simmons-Smith method, ensure your zinc-copper couple is freshly prepared and highly active.
-
Purify Starting Material: Purify the 4-bromostyrene by distillation if necessary to remove any polymerization inhibitors or other impurities.
-
-
Optimize Reaction Conditions:
-
Solvent: Use a dry, inert solvent like diethyl ether or dichloromethane.
-
Stoichiometry: Experiment with slight excesses of the dihalomethane and zinc-copper couple to drive the reaction to completion.
-
-
Alternative Methods: Consider exploring different cyclopropanation methods if the Simmons-Smith reaction proves inefficient for your setup. For example, methods using dihalocarbenes generated from haloforms and a strong base can be effective.[1]
-
Part 2: Esterification Stage
Question 3: After attempting to esterify 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid, I still see a significant amount of the starting carboxylic acid in my TLC and NMR.
Answer:
Incomplete esterification is a common issue, often related to the equilibrium nature of the Fischer esterification reaction.
-
Causality: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[6] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, preventing complete conversion.[6] The cyclopropyl group can also add some steric hindrance, potentially slowing the reaction.[7]
-
Troubleshooting Protocol:
-
Drive the Equilibrium:
-
Excess Alcohol: Use the alcohol (e.g., ethanol or methanol) as the solvent to use it in large excess, pushing the equilibrium towards the ester product.[6][8]
-
Water Removal:
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.
-
Drying Agents: Add a dehydrating agent like molecular sieves to the reaction mixture.
-
-
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider methods that are not equilibrium-driven:
-
Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base (e.g., sodium carbonate) and then react it with an alkyl halide (e.g., ethyl iodide).
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the alcohol.[8] This is often a very effective two-step procedure.
-
Coupling Reagents: Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the esterification.[8]
-
-
| Parameter | Fischer Esterification | Acid Chloride Method | Alkyl Halide Method |
| Reversibility | Reversible | Irreversible | Irreversible |
| Byproducts | Water | HCl, SO₂ | Halide Salt |
| Conditions | Acidic, often high temp. | Often milder temp. | Can require heat |
| Considerations | Equilibrium control needed | Thionyl chloride is corrosive | Alkyl halides can be toxic |
Table 1: Comparison of Common Esterification Methods.
Part 3: Hydrazinolysis Stage
Question 4: During the final hydrazinolysis step, I've isolated a high-melting point solid that is insoluble in most common solvents and gives a complex NMR. What is it?
Answer:
This is likely the formation of a 1,2-diacylhydrazine byproduct, where two molecules of your ester have reacted with one molecule of hydrazine.
-
Causality: Hydrazine (H₂NNH₂) has two nucleophilic nitrogen atoms. While the initial reaction to form the desired carbohydrazide is usually fast, if the product is not removed or if there is a localized excess of the ester, the newly formed hydrazide can act as a nucleophile and react with a second molecule of the ester. This results in a symmetrical, often insoluble, diacylhydrazine.
-
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Excess Hydrazine: Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure that the ester is more likely to encounter a hydrazine molecule than the product hydrazide.
-
-
Addition Mode:
-
Reverse Addition: Add the ester slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the formation of the diacylhydrazine byproduct.
-
-
Temperature Management:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. While some hydrazinolysis reactions require reflux, starting at room temperature and gently warming can sometimes prevent over-reaction.[9]
-
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
Stability issues of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide in solution
Technical Support Center: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Welcome to the dedicated support center for this compound. This guide is designed for our valued partners in research, science, and drug development. Recognizing the unique structural motifs of this compound—the strained cyclopropane ring and the nucleophilic carbohydrazide moiety—this resource provides in-depth technical guidance to ensure its optimal handling, use, and the integrity of your experimental outcomes. We will explore potential stability issues in solution and equip you with the knowledge to troubleshoot and validate your results effectively.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Some suppliers may recommend storage at -20°C for maximum stability.[2] The key is to minimize exposure to atmospheric moisture and elevated temperatures to prevent potential degradation.
Q2: What are the recommended solvents for this compound?
A: Based on its structure, this compound is expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). For aqueous buffers, solubility may be limited. It is crucial to prepare aqueous solutions fresh and consider the pH, as this can significantly impact the stability of the carbohydrazide group.
Q3: What are the primary points of instability in the molecule?
A: The two main areas of concern are the carbohydrazide functional group and the cyclopropane ring.
-
Carbohydrazide Moiety: This group is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and hydrazine.[3] It can also be prone to oxidation.
-
Cyclopropane Ring: While generally stable, this three-membered ring is highly strained.[4] Under harsh acidic conditions or in the presence of certain transition metals, it can undergo ring-opening reactions.[4]
Below is a diagram illustrating these potential weak points.
Caption: Key areas of potential chemical instability.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you may encounter during your experiments. Our approach is to diagnose the potential cause and provide a clear, actionable path to resolution.
Scenario 1: Loss of compound purity in acidic buffer (pH < 6).
-
Q: I prepared a stock solution in a pH 5.0 acetate buffer. After 24 hours at room temperature, HPLC analysis shows a significant decrease in the parent peak and the emergence of a new, more polar peak. What is happening?
-
A: The most probable cause is the acid-catalyzed hydrolysis of the carbohydrazide bond. Hydrazides are known to be increasingly unstable as the pH deviates from neutral, with hydrolysis being a common degradation pathway in acidic conditions.[3] The resulting carboxylic acid is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
-
Troubleshooting & Validation Workflow:
-
Confirm Identity of Degradant: Collect the fraction corresponding to the new peak and analyze it by LC-MS. The expected mass of the degradation product, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, should be readily identifiable.
-
pH Stability Profile: Conduct a rapid pH stability screen. Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor the purity by HPLC over a set time course (e.g., 0, 2, 8, 24 hours). This will define the optimal pH range for your experiments.
-
Milder Conditions: If your experiment allows, switch to a buffer closer to neutral pH (6.5-7.5) to minimize hydrolysis. Always use freshly prepared solutions for your assays.
-
Scenario 2: Multiple unexpected peaks after dissolving in DMSO and storing for a week.
-
Q: My compound, dissolved in DMSO, was stored at 4°C for a week. Now, my HPLC shows several small, new peaks that weren't there initially. What could be the cause?
-
A: This could be due to oxidative degradation or a reaction with impurities in the solvent. While DMSO is a common solvent, older or lower-grade DMSO can contain water and oxidizing impurities. The hydrazide moiety is susceptible to oxidation.
-
-
Troubleshooting & Validation Workflow:
-
Use High-Purity Solvent: Discard the old solution and prepare a fresh one using high-purity, anhydrous DMSO.
-
Inert Atmosphere: When preparing the stock solution, consider briefly sparging the solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen. Store the stock solution under an inert atmosphere if long-term stability is required.
-
Alternative Solvents: If the problem persists, consider alternative anhydrous solvents like DMF or dioxane, ensuring they are compatible with your experimental system.
-
Scenario 3: Complete loss of compound after a reaction step involving strong acid.
-
Q: I attempted to remove a Boc-protecting group from another part of my molecule using strong acid (e.g., neat TFA), but I recovered none of my starting material or desired product. What happened?
-
A: The highly strained cyclopropane ring is likely undergoing acid-catalyzed ring-opening under these harsh conditions. While generally robust, the high ring strain makes it susceptible to cleavage by strong, non-nucleophilic acids, leading to a complex mixture of rearranged products.
-
-
Troubleshooting & Validation Workflow:
-
Milder Deprotection: Switch to milder acidic conditions. For example, use 4M HCl in dioxane or a weaker acid system.
-
Orthogonal Protecting Groups: In the future, design your synthetic route to avoid using protecting groups that require harsh acidic conditions for removal.
-
In-Depth Protocols & Methodologies
To ensure the trustworthiness of your results, we provide the following self-validating protocols. These are designed to help you proactively assess the stability of this compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Set up the following stress conditions in parallel:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C.
-
Photostability: Expose a sample of the solid and 1 mL of the stock solution to light conditions as specified in ICH guideline Q1B.[5] Include a dark control wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots from each solution at 0, 2, 8, 24, and 48 hours. For the base hydrolysis sample, neutralize it with an equivalent amount of 0.1 M HCl before injection.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
Data Presentation: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Degradation | Potential Major Degradant | Expected Change in HPLC Retention Time |
| Acid Hydrolysis | High | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Shorter |
| Base Hydrolysis | Moderate to High | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Shorter |
| Oxidation (H₂O₂) | Moderate | Oxidized hydrazide species | Variable |
| Thermal (80°C) | Low to Moderate | Dependent on medium (solid vs. solution) | Variable |
| Photolysis | To be determined | Dependent on wavelength and matrix | Variable |
Protocol 2: Stability-Indicating HPLC-UV Method
A validated HPLC method is critical to separate the parent compound from any potential degradation products.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation:
-
Specificity: Analyze samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.
-
Linearity, Accuracy, Precision: Perform these validations as per standard laboratory procedures or ICH guidelines if required for your application.
Potential Degradation Pathway: Hydrolysis
The primary degradation pathway anticipated in aqueous solution is the hydrolysis of the carbohydrazide.
Caption: Predicted hydrolytic degradation of the parent compound.
References
Technical Support Center: Troubleshooting HPLC Separation of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide Isomers
Welcome to the technical support resource for the analysis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the chromatographic separation of this compound and its related isomers. As a molecule with both a chiral center and the potential for positional isomerism, its analysis presents unique challenges that require a systematic and well-informed approach.
This document provides in-depth, experience-driven answers to common problems encountered during method development and routine analysis. The troubleshooting sections are structured to help you diagnose issues logically and implement effective solutions based on established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I should be concerned about during analysis?
A1: The structure of this compound presents two main types of isomerism:
-
Positional Isomers: These isomers arise from the different possible locations of the bromine atom on the phenyl ring. While your target is the para (4-bromo) isomer, synthetic routes may produce ortho (2-bromo) and meta (3-bromo) impurities.[1] A robust analytical method must be able to resolve these three positional isomers.
-
Enantiomers: The carbon atom at position 1 of the cyclopropane ring is a stereocenter (chiral center). Therefore, the compound exists as a pair of enantiomers (mirror images). The separation of enantiomers is critical in pharmaceutical development, as they can have different pharmacological activities. This requires specialized chiral chromatography techniques.[2]
Q2: I need to separate the positional isomers (ortho-, meta-, para-). What is a good starting point for my HPLC method?
A2: For separating non-chiral, structural isomers like these, a standard reversed-phase (RP-HPLC) method is the most logical starting point. The isomers have slight differences in polarity and hydrophobicity that can be exploited on a C18 column. A good initial set of conditions is outlined in Table 2. The key is to control the mobile phase pH to ensure the carbohydrazide moiety is in a consistent protonation state, which is crucial for reproducible retention.[3][4]
Q3: How do I approach the separation of the enantiomers?
A3: The separation of enantiomers cannot be achieved on a standard achiral column (like a C18). You must use a Chiral Stationary Phase (CSP).[5] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for a wide range of compounds.[6] The most common approach is Normal-Phase (NP) chromatography using a mobile phase like hexane with an alcohol modifier (e.g., isopropanol or ethanol). This environment facilitates the specific stereoselective interactions (e.g., hydrogen bonding, dipole-dipole) required for separation.[6] Refer to Table 3 for recommended starting conditions.
Troubleshooting Guide: Common Separation Issues
This section addresses specific chromatographic problems in a question-and-answer format.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Scenario A: Positional Isomers (on a C18 column)
-
Question: My chromatogram shows a single broad peak or poorly resolved humps where I expect to see the ortho-, meta-, and para-bromo isomers. How can I improve the separation?
-
Potential Causes & Solutions:
-
Incorrect Mobile Phase Strength: Your mobile phase may be too strong (eluting compounds too quickly) or too weak (causing excessive band broadening).
-
Solution: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[7] If you start at 50% acetonitrile and see poor resolution near the solvent front, decrease the organic content to 45%, then 40%, to increase retention and allow more time for the column to perform the separation.[4][7] Conversely, if retention times are very long and peaks are broad, slightly increase the organic content.
-
-
Suboptimal Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole interactions vs. hydrogen bonding capabilities).[4]
-
Solution: If optimizing the ratio with acetonitrile does not yield sufficient resolution, prepare a new mobile phase using methanol at a similar solvent strength and re-evaluate the separation. Sometimes, a ternary mixture (Water/Acetonitrile/Methanol) can provide unique selectivity.
-
-
Inappropriate pH: The carbohydrazide group is basic. If the mobile phase pH is not controlled or is close to the analyte's pKa, small pH variations can lead to inconsistent ionization and poor chromatography.[3] The predicted pKa for a similar structure is high[8], but ensuring the analyte is in a single, stable ionic form is key.
-
Solution: Incorporate a buffer into the aqueous portion of your mobile phase. A phosphate or acetate buffer at a concentration of 10-25 mM is common. Adjust the pH to be at least 1.5-2 units away from the analyte's pKa. For this basic moiety, an acidic pH (e.g., pH 3.0 using formic acid or phosphate buffer) will ensure it is fully protonated and behaves consistently.[4]
-
-
Isocratic Elution is Insufficient: For isomers with very similar properties, an isocratic (constant mobile phase composition) method may not provide enough resolving power.
-
Scenario B: Enantiomers (on a Chiral Stationary Phase)
-
Question: I'm using a chiral column, but I see only one peak for my racemic standard. What's wrong?
-
Potential Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. Chiral recognition is a highly specific process.
-
Solution: Chiral method development is often an empirical process of screening different columns.[2] Polysaccharide-based columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD/IA/IB (amylose-based) are excellent starting points. If one doesn't work, another often will due to different arrangements of the chiral selectors.
-
-
Wrong Mobile Phase Mode: Most polysaccharide CSPs can be used in normal-phase, polar organic, or reversed-phase modes. The selectivity can change dramatically between modes.
-
Solution: The highest success rate for chiral separations is often found in normal-phase mode.[6] If you are using a reversed-phase mobile phase (e.g., water/acetonitrile) without success, switch to a normal-phase eluent such as Hexane/Isopropanol (e.g., 90:10 v/v).
-
-
Incorrect Alcohol Modifier: In normal-phase mode, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical for achieving resolution.
-
Solution: Vary the percentage of the alcohol modifier. A lower concentration generally increases retention and can improve resolution, but may also broaden peaks. Test concentrations from 2% to 20%. Also, try switching the alcohol (e.g., from isopropanol to ethanol), as this can alter the hydrogen-bonding interactions that govern separation.[11]
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are asymmetrical, with a distinct "tail" or "front." This is compromising my ability to quantify them accurately.
-
Potential Causes & Solutions:
-
Secondary Interactions (Tailing): The basic hydrazide group can interact strongly with acidic silanol groups present on the surface of lower-quality or older silica-based columns. This is a very common cause of peak tailing for basic analytes.[12]
-
Solution (Reversed-Phase):
-
Use a modern, high-purity, end-capped C18 column. These columns have minimal residual silanols.
-
Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the basic analyte and suppresses interaction with silanols.
-
If tailing persists, consider a column with an embedded polar group, which provides an alternative mechanism for retaining polar compounds and shielding them from silanols.[13]
-
-
-
Column Overload (Fronting/Tailing): Injecting too much sample mass can saturate the stationary phase, leading to distorted peak shapes.[3]
-
Solution: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Sample Solvent Mismatch (Splitting or Tailing): If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a 50% Acetonitrile mobile phase), it can cause localized distortions in the chromatography as the sample plug enters the column.[14]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
-
Problem 3: Inconsistent or Drifting Retention Times
-
Question: The retention time for my main peak is shifting between injections or drifting over the course of a sequence.
-
Potential Causes & Solutions:
-
Unbuffered Mobile Phase: As mentioned previously, the ionization state of your analyte is pH-dependent. If your mobile phase is unbuffered, small changes (like absorption of atmospheric CO₂) can alter the pH and affect retention times.[3][15]
-
Solution: Always use a buffer in your aqueous phase when analyzing ionizable compounds. Ensure the buffer has sufficient capacity and that the pH is prepared consistently for each new batch of mobile phase.[16]
-
-
Temperature Fluctuations: Column temperature directly affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Changes in ambient lab temperature can cause retention times to drift.[17]
-
Solution: Use a thermostatically controlled column compartment (column oven). A stable temperature (e.g., 30 °C or 40 °C) is essential for reproducible chromatography.[14]
-
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting analysis, especially when changing mobile phases or after a steep gradient.
-
Solution: Before the first injection, flush the column with at least 10-15 column volumes of the mobile phase. If running a gradient, ensure the post-run equilibration time is sufficient to return the column to the initial conditions (typically 5-10 column volumes).
-
-
Problem 4: Appearance of "Ghost Peaks"
-
Question: I am seeing extra peaks in my chromatogram, especially during a gradient run or in a blank injection.
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents or buffer salts can accumulate on the column at low organic concentrations and then elute as the gradient strength increases, appearing as broad peaks.[18]
-
Solution: Use only high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents.[14] Filter all aqueous mobile phases through a 0.22 or 0.45 µm filter. Prepare fresh mobile phase daily.
-
-
Sample Carryover: Residue from a previous, more concentrated injection can be carried over into the next run by the autosampler.[18]
-
Solution: Run a blank injection (injecting only the sample solvent) after a high-concentration sample to confirm carryover. Optimize the needle wash procedure in your autosampler method, using a strong solvent in the wash solution to effectively clean the needle and injection port between runs.
-
-
Data & Protocols
Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1098360-87-2 | |
| Molecular Formula | C₁₀H₁₁BrN₂O | [19] |
| Molecular Weight | 255.11 g/mol | |
| LogP | ~1.47 - 1.91 | |
| pKa (Predicted) | 12.90 ± 0.20 | [8] |
Table 2: Recommended Starting Conditions for Positional Isomer Separation (Reversed-Phase)
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Standard for reversed-phase; provides hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent protonation of the analyte.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Gradient | Start with a shallow gradient to resolve closely eluting isomers.[9] |
| Gradient Program | 30% to 60% B over 15 minutes | A starting point; adjust based on initial results. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times.[14] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | The bromophenyl group provides strong UV absorbance. |
| Injection Vol. | 5 - 10 µL | |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Minimizes peak distortion.[3] |
Table 3: Recommended Starting Conditions for Chiral Separation (Normal-Phase)
| Parameter | Recommendation | Rationale |
| Column | Chiralcel® OD-H or Chiralpak® IA/IB | Proven polysaccharide-based CSPs for a wide range of compounds.[6] |
| (e.g., 250 x 4.6 mm, 5 µm) | ||
| Mobile Phase A | n-Hexane (HPLC Grade) | Non-polar solvent for normal-phase chromatography. |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Polar modifier that modulates retention and selectivity.[6] |
| Elution Mode | Isocratic | Typically sufficient for chiral separations. |
| Composition | 90% A / 10% B (v/v) | Adjust %B to optimize resolution vs. run time. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect chiral recognition; keep stable. |
| Detection (UV) | 254 nm | |
| Injection Vol. | 5 - 10 µL | |
| Sample Diluent | Hexane/IPA (matching mobile phase) | Critical for good peak shape in normal-phase. |
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol describes a systematic approach to optimizing the separation of positional isomers on a C18 column.
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Filter through a 0.45 µm membrane.
-
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Install a high-quality C18 column and set the column oven to 30 °C.
-
Purge the pump lines and prime the system.
-
Equilibrate the column with a 50:50 mixture of A:B at 1.0 mL/min until a stable baseline is achieved.
-
-
Initial Scouting Gradient:
-
Prepare a standard containing all expected positional isomers at a concentration of ~0.1 mg/mL in 50:50 Water:Acetonitrile.
-
Run a broad scouting gradient from 5% B to 95% B over 20 minutes to determine the approximate elution conditions for all analytes.
-
-
Developing an Optimized Gradient:
-
Based on the scouting run, design a shallower gradient focused on the elution window of the isomers. For example, if the isomers eluted between 40% and 50% B, a new gradient could be 35% to 55% B over 20 minutes.
-
Inject the standard and evaluate the resolution (Rs). The goal is an Rs value > 1.5 for all adjacent peaks.
-
-
Fine-Tuning Selectivity:
-
If resolution is still insufficient, repeat Step 3 after replacing Acetonitrile with Methanol as Mobile Phase B. Compare the chromatograms to see which organic modifier provides better selectivity.
-
If needed, evaluate different pH conditions by preparing Mobile Phase A with a different buffer system (e.g., 20 mM potassium phosphate adjusted to pH 2.5).
-
-
Method Validation:
-
Once acceptable separation is achieved, perform multiple injections to confirm the reproducibility of retention times and peak areas.
-
Verify that the peak shapes are symmetrical (Tailing Factor between 0.9 and 1.2).
-
Visual Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC separation issues.
Caption: A logical workflow for diagnosing and resolving common HPLC separation problems.
References
- 1. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. pharmtech.com [pharmtech.com]
- 10. mastelf.com [mastelf.com]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. halocolumns.com [halocolumns.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. uhplcs.com [uhplcs.com]
- 18. mastelf.com [mastelf.com]
- 19. chemscene.com [chemscene.com]
Technical Support Center: Scaling the Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Welcome to the dedicated technical support center for the synthesis and scale-up of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the robustness and scalability of your synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. This guide will walk you through a common synthetic route, highlighting critical parameters and offering solutions to common challenges.
Proposed Synthetic Pathway
A common and scalable approach to this compound involves a three-step sequence starting from 4-bromophenylacetonitrile. This pathway is often favored for its use of readily available starting materials and robust chemical transformations.
A [label="4-Bromophenylacetonitrile"]; B [label="1-(4-Bromophenyl)cyclopropane-1-carbonitrile"]; C [label="1-(4-Bromophenyl)cyclopropane-1-carboxylic acid"]; D [label="this compound"];
A -> B [label=" Cyclopropanation \n (1,2-Dibromoethane, NaH) "]; B -> C [label=" Nitrile Hydrolysis \n (Acid or Base Catalyzed) "]; C -> D [label=" Hydrazinolysis \n (Hydrazine Hydrate) "]; }
Caption: Proposed synthetic route for this compound.Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and best-practice recommendations.
Q1: What is the most critical step for scalability in this synthesis?
A1: The cyclopropanation reaction (Step 1) is often the most challenging to scale. This reaction's success is highly dependent on the efficient formation of the carbanion and its subsequent reaction. On a larger scale, mass and heat transfer can become limiting, potentially leading to side reactions and reduced yields. Careful control of temperature and addition rates is paramount.
Q2: Are there alternative methods for the cyclopropanation step?
A2: Yes, while the use of 1,2-dibromoethane and a strong base is common, other cyclopropanation methods exist. For instance, Simmons-Smith type reactions using diiodomethane and a zinc-copper couple can be effective, although reagent cost and metal waste can be a concern at scale.[1] The choice of method often depends on the desired scale, cost considerations, and the specific substrate.
Q3: What are the primary safety concerns when working with hydrazine hydrate?
A3: Hydrazine hydrate is a toxic and potentially explosive substance.[2] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid heating hydrazine hydrate to high temperatures, as it can decompose violently.[3] Reactions involving hydrazine should be conducted behind a blast shield, especially during initial scale-up experiments.
Q4: How can I ensure the complete conversion of the nitrile to the carboxylic acid in Step 2?
A4: Complete hydrolysis of the nitrile is typically achieved by using a significant excess of acid or base and allowing for sufficient reaction time at elevated temperatures.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of complete consumption of the starting material. Incomplete hydrolysis will lead to purification challenges later in the synthesis.
Q5: What is the best method for purifying the final this compound product?
A5: The final product is often a solid and can typically be purified by recrystallization.[6] The choice of solvent will depend on the impurity profile. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Step 1: Cyclopropanation
Issue 1: Low or no conversion of 4-bromophenylacetonitrile to the cyclopropyl nitrile.
-
Question: My cyclopropanation reaction is showing very low conversion of the starting material. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in this step often points to issues with the reagents or reaction conditions.
-
Potential Cause & Solution:
-
Inactive Base: Sodium hydride (NaH) is highly sensitive to moisture. Ensure you are using freshly opened or properly stored NaH. Using a fresh batch is a good first step in troubleshooting.
-
Insufficient Mixing: On a larger scale, inadequate stirring can lead to localized "hot spots" and poor reaction kinetics. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.
-
Temperature Control: The initial deprotonation is often performed at a low temperature, followed by a gradual warm-up. Poor temperature control can lead to side reactions. Maintain the recommended temperature profile throughout the reaction.[7]
-
Reagent Purity: Impurities in the 4-bromophenylacetonitrile or 1,2-dibromoethane can interfere with the reaction. Ensure your starting materials are of high purity.[8]
-
-
Issue 2: Formation of significant side products.
-
Question: I am observing multiple spots on my TLC plate after the cyclopropanation reaction. What are these side products and how can I minimize them?
-
Answer: Side product formation can be a significant issue in cyclopropanation reactions.
-
Potential Cause & Solution:
-
Dimerization/Polymerization: The carbanion intermediate can react with the starting nitrile. This can be minimized by the slow, controlled addition of the nitrile to the base/alkylating agent mixture.
-
Alternative Reaction Pathways: Depending on the reaction conditions, other reactions may compete with the desired cyclopropanation. Careful control of stoichiometry and temperature can help favor the desired pathway.[8]
-
-
Start [label="Low Yield in Cyclopropanation", fillcolor="#4285F4"]; Check_Base [label="Check NaH Activity"]; Check_Mixing [label="Improve Stirring"]; Check_Temp [label="Verify Temperature Control"]; Check_Purity [label="Assess Starting Material Purity"]; Solution_Base [label="Use fresh, dry NaH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Mixing [label="Increase agitation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Maintain strict temperature profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purity [label="Purify starting materials", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Base; Start -> Check_Mixing; Start -> Check_Temp; Start -> Check_Purity; Check_Base -> Solution_Base; Check_Mixing -> Solution_Mixing; Check_Temp -> Solution_Temp; Check_Purity -> Solution_Purity; }
Caption: Troubleshooting workflow for low yield in the cyclopropanation step.Step 2: Nitrile Hydrolysis
Issue 3: Incomplete hydrolysis of the nitrile.
-
Question: After the hydrolysis step, I still see a significant amount of the starting nitrile. How can I drive the reaction to completion?
-
Answer: Incomplete hydrolysis is a common issue and can usually be resolved by adjusting the reaction conditions.
-
Potential Cause & Solution:
-
Insufficient Reaction Time/Temperature: Nitrile hydrolysis can be slow.[4] Increasing the reaction time or temperature (reflux) can often lead to complete conversion.[5]
-
Inadequate Acid/Base Concentration: Ensure you are using a sufficiently concentrated acid or base solution. For larger, less soluble substrates, a co-solvent might be necessary to improve solubility.[9]
-
Phase Transfer Catalyst: For base-catalyzed hydrolysis of organic-soluble nitriles, the addition of a phase transfer catalyst can sometimes improve the reaction rate.
-
-
Step 3: Hydrazinolysis
Issue 4: Low yield of the final carbohydrazide product.
-
Question: The final step of my synthesis is giving a low yield of the desired hydrazide. What could be going wrong?
-
Answer: Low yields in the hydrazinolysis step can be due to several factors.
-
Potential Cause & Solution:
-
Ester Formation as an Intermediate: While direct conversion from the carboxylic acid is possible, it is often more efficient to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) and then react the ester with hydrazine hydrate.[10][11] This two-step process can be more reliable and higher yielding.
-
Reaction Temperature: The reaction of an ester with hydrazine hydrate is typically carried out at reflux.[10] Ensure the reaction is heated sufficiently to drive the reaction forward.
-
Excess Hydrazine: Using a molar excess of hydrazine hydrate can help to ensure complete conversion of the ester.[6]
-
Workup and Isolation: The product may have some solubility in the reaction solvent. Careful optimization of the workup and isolation procedure, such as cooling the reaction mixture to maximize precipitation, can improve the isolated yield.[6]
-
-
Experimental Protocols
The following are detailed, step-by-step protocols for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
Protocol 2: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a concentrated aqueous solution of sodium hydroxide (e.g., 10-20 eq.).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.[5]
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting nitrile.
-
Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid such as hydrochloric acid (HCl) until the pH is acidic (pH ~2).
-
The carboxylic acid product will often precipitate out of the solution. If not, extract the product with an organic solvent.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to yield 1-(4-bromophenyl)cyclopropane-1-carboxylic acid.
Protocol 3: Synthesis of this compound
Method A: From Carboxylic Acid (via Ester Intermediate)
-
Convert 1-(4-bromophenyl)cyclopropane-1-carboxylic acid to its corresponding methyl or ethyl ester using standard esterification conditions (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
To a solution of the crude ester in ethanol, add hydrazine hydrate (3-5 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.[10]
-
Monitor the reaction by TLC for the disappearance of the ester.
-
Cool the reaction mixture to room temperature or below to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.[6]
Method B: Direct from Carboxylic Acid
-
While less common for scalability, direct conversion is possible. In some cases, grinding the carboxylic acid with hydrazine hydrate under solvent-free conditions has been reported to be effective for the synthesis of hydrazides.[12]
-
Alternatively, activating the carboxylic acid (e.g., with a carbodiimide) followed by the addition of hydrazine can also yield the desired product.[13]
Quantitative Data Summary
| Step | Reactants | Key Conditions | Typical Yield | Reference |
| 1. Cyclopropanation | 4-Bromophenylacetonitrile, 1,2-Dibromoethane, NaH | DMF, 0 °C to RT | 60-80% | General cyclopropanation principles |
| 2. Nitrile Hydrolysis | 1-(4-Bromophenyl)cyclopropane-1-carbonitrile, NaOH | EtOH/H₂O, Reflux | 85-95% | [4][5] |
| 3. Hydrazinolysis | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid ester, Hydrazine Hydrate | EtOH, Reflux | 70-90% | [10][11] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Overcoming challenges in the synthesis of strained cyclopropane rings
Welcome to the technical support center for the synthesis of strained cyclopropane rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges posed by these high-energy motifs. The inherent ring strain of cyclopropanes (approximately 27.5 kcal/mol) makes them both valuable synthetic intermediates and challenging targets.[1][2] This resource provides troubleshooting guides and FAQs to help you navigate common experimental hurdles and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during cyclopropanation reactions, offering potential causes and actionable solutions based on mechanistic principles.
Issue 1: Low or No Product Yield
Observing a low yield or complete lack of product is one of the most common frustrations in cyclopropanation. The cause often lies in reagent activity, reaction conditions, or substrate reactivity.
Q: My Simmons-Smith reaction is not working. The starting material is recovered unchanged. What should I do?
A: This is a classic problem, and the root cause is almost always the activity of the zinc reagent. Here’s a systematic approach to troubleshooting:
-
Cause 1: Inactive Zinc-Copper Couple: The Zn-Cu couple is a heterogeneous reagent, and its surface activity is paramount. If it's old, improperly prepared, or passivated, the reaction will fail.
-
Solution: Always use a freshly prepared and activated Zn-Cu couple. Activation is key; methods include washing with HCl to remove the passivating oxide layer, followed by washes with water, ethanol, and finally anhydrous ether. The use of ultrasound during the reaction can also help maintain a reactive zinc surface.[3][4]
-
-
Cause 2: Poor Quality Dihalide Reagent: Diiodomethane (CH₂I₂) or dibromomethane are susceptible to degradation. Impurities can quench the active carbenoid species.
-
Solution: Use freshly distilled or high-purity diiodomethane. Store it over copper wire to prevent decomposition and protect it from light.
-
-
Cause 3: Presence of Moisture or Air: The organozinc carbenoid intermediate (iodomethylzinc iodide) is highly sensitive to protic sources and oxygen.[4]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
-
Cause 4: Low Substrate Reactivity: Electron-deficient alkenes are inherently less nucleophilic and react sluggishly with the standard Simmons-Smith reagent.
-
Solution: For these challenging substrates, switch to a more potent cyclopropanating system. The Furukawa modification (using diethylzinc, Et₂Zn, instead of Zn-Cu couple) or the Charette modification (using EtZnCH₂I) often provides superior results as the reagents are more electrophilic in non-complexing solvents like dichloromethane.[5]
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Issue 2: Poor Diastereoselectivity in Acyclic Systems
Controlling stereochemistry is often the primary goal. Poor selectivity leads to difficult separations and reduced yield of the desired isomer.
Q: My cyclopropanation of a chiral allylic alcohol is giving a mixture of diastereomers. How can I improve the selectivity?
A: This is a classic case where leveraging substrate-directing effects is critical. For substrates containing a coordinating group like a hydroxyl (-OH) or ether, the Simmons-Smith reaction is an excellent choice due to its ability to participate in directed cyclopropanation.
-
The Mechanistic Principle: The Lewis acidic zinc atom of the carbenoid (IZnCH₂I) coordinates to the lone pair of the oxygen atom in the allylic alcohol. This pre-coordination delivers the methylene group to the syn-face of the double bond relative to the hydroxyl group. This chelation-controlled transition state dramatically enhances diastereoselectivity.[5][6]
-
Practical Steps to Maximize Selectivity:
-
Choose the Right Reagent: The classic Zn-Cu couple or the Furukawa (Et₂Zn) reagent are both effective for directed cyclopropanations. The choice may depend on substrate solubility and reactivity.
-
Solvent Choice Matters: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. Highly coordinating solvents like ether or THF can compete with the substrate for binding to the zinc center, eroding the directing effect and lowering diastereoselectivity.[5]
-
Protecting Group Strategy: If your molecule contains multiple potential coordinating groups, consider a protecting group strategy to ensure only the desired group directs the reaction. Silyl ethers (e.g., TBS) can also act as directing groups, though the effect may be weaker than a free hydroxyl.[5]
-
The diagram below illustrates how the hydroxyl group directs the cyclopropanation to one face of the alkene.
Issue 3: Unwanted Side Reactions with Diazo Compounds
Transition-metal catalyzed reactions of diazo compounds are powerful but can be prone to side reactions if not properly controlled.
Q: I'm attempting a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA), but I'm getting significant C-H insertion byproducts. How can I favor cyclopropanation?
A: This is a common competition. The metal carbene intermediate generated from the diazo compound is highly reactive and can undergo either [2+1] cycloaddition with an alkene or insertion into a C-H bond. The outcome is dictated by catalyst choice, substrate electronics, and reaction conditions.
-
Catalyst is Key: The ligand environment around the metal center (commonly Rh or Cu) is the most critical factor.
-
More Electrophilic Catalysts: Catalysts with electron-withdrawing ligands (e.g., Rh₂(O₂CCF₃)₄) create a more electrophilic metal carbene. This enhances its reactivity towards the nucleophilic π-bond of the alkene, favoring cyclopropanation over C-H insertion.
-
Sterically Hindered Catalysts: Bulky ligands can sterically disfavor the transition state for C-H insertion, particularly at tertiary C-H bonds, thereby increasing the selectivity for cyclopropanation.[7]
-
-
Substrate Electronics: Electron-rich alkenes are more nucleophilic and react faster with the electrophilic metal carbene, outcompeting the C-H insertion pathway. Conversely, if your substrate has activated C-H bonds (e.g., allylic or adjacent to a heteroatom) and an electron-poor alkene, C-H insertion can dominate.
-
Slow Addition: Diazo compounds are hazardous and their concentration should be kept low to avoid dimerization and other side reactions.[8][9]
-
Solution: Always add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene substrate using a syringe pump. This maintains a low steady-state concentration of the highly reactive metal carbene, minimizing side reactions.
-
| Parameter | To Favor Cyclopropanation | To Favor C-H Insertion |
| Catalyst | More electrophilic (e.g., Rh₂(pfb)₄) | Less electrophilic (e.g., Rh₂(OAc)₄) |
| Alkene Substrate | Electron-rich | Electron-poor or absent |
| C-H Bond | Unactivated (primary, secondary) | Activated (allylic, benzylic, α-to-heteroatom) |
| Diazo Addition | Slow (Syringe Pump) | N/A |
Table 1: Factors Influencing Carbene Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cyclopropanation method for my target molecule?
A: The optimal method depends on three factors: the substrate, the desired functionality on the cyclopropane ring, and stereochemical requirements.
-
For simple, unsubstituted cyclopropanes from alkenes:
-
For functionalized cyclopropanes (e.g., with ester or keto groups):
-
Transition-Metal Catalysis with Diazo Compounds: This is the most versatile method. Using catalysts like Rh₂(OAc)₄ or Cu(acac)₂ with functionalized diazo reagents (like ethyl diazoacetate) allows direct installation of these groups onto the ring. It is the premier method for achieving high enantioselectivity by using chiral ligands.[1][7]
-
-
For gem-dihalocyclopropanes:
-
For cyclopropanes adjacent to a carbonyl (Michael-Initiated Ring Closure - MIRC):
Q2: What are the primary safety concerns when working with diazo compounds like diazomethane?
A: Extreme caution is required. Diazomethane (CH₂N₂) and its precursors are highly toxic and dangerously explosive.[10][13]
-
Toxicity: Diazomethane is a potent carcinogen and can cause severe respiratory distress (pulmonary edema) upon inhalation.[13] All work must be performed in a certified chemical fume hood.
-
Explosion Hazard: Gaseous diazomethane can explode from shock, friction (e.g., ground-glass joints), or exposure to strong light or high temperatures.[10][13]
-
Mitigation:
-
Use dedicated, scratch-free glassware with fire-polished joints (no ground glass).
-
Work behind a blast shield.
-
Generate diazomethane in situ for immediate use; never store solutions.
-
Use an ethereal solution to keep the concentration dilute.
-
Quench any excess diazomethane carefully with a weak acid (e.g., acetic acid) before workup.
-
-
Safer alternatives, such as (trimethylsilyl)diazomethane, are commercially available and are generally less prone to explosion, but still require careful handling.
-
Q3: My cyclopropane product seems to be decomposing on the silica gel column. How can I purify it?
A: The high ring strain makes cyclopropanes susceptible to ring-opening, especially if they bear activating groups (e.g., donor-acceptor substitution) or are prone to acid-catalyzed rearrangement.[3][14] Standard silica gel is acidic and can degrade sensitive products.
-
Solution 1: Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), then flush with the pure eluent. This deactivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel. Florisil is another option.
-
Solution 3: Avoid Chromatography: If possible, purify the product by other means such as distillation (for volatile compounds) or recrystallization (for crystalline solids).
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of (E)-4-phenyl-3-buten-2-ol
This protocol details a standard procedure for the hydroxyl-directed cyclopropanation of an allylic alcohol.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) iodide (CuI)
-
Diiodomethane (CH₂I₂), freshly distilled
-
(E)-4-phenyl-3-buten-2-ol
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add zinc dust (2.5 g, 38 mmol).
-
Under an argon atmosphere, add anhydrous Et₂O (30 mL).
-
Add CuI (0.36 g, 1.9 mmol) in one portion. The mixture should turn from gray to a black, granular suspension upon stirring for 15-20 minutes. This indicates the formation of the active couple.
-
-
Reaction Setup:
-
Cool the flask containing the Zn-Cu couple to 0 °C in an ice bath.
-
Add a solution of diiodomethane (4.8 g, 18 mmol) in anhydrous Et₂O (10 mL) dropwise over 10 minutes. A gentle reflux may be observed.
-
After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes.
-
Add a solution of (E)-4-phenyl-3-buten-2-ol (1.5 g, 10 mmol) in anhydrous Et₂O (10 mL) dropwise over 15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution (20 mL). (Caution: Gas evolution).
-
Stir vigorously for 15 minutes until the gray solids dissolve and two clear layers form.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel to afford the desired syn-cyclopropylmethanol.
-
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. m.youtube.com [m.youtube.com]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 13. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Loading for Hydrazide Synthesis
Welcome to the technical support center dedicated to the optimization of catalyst loading in hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their hydrazide products. Here, we move beyond simple protocols to explain the underlying principles of catalyst optimization, providing you with the expertise to troubleshoot and refine your synthetic routes.
Introduction: The Critical Role of Catalyst Loading
Hydrazide synthesis, a cornerstone reaction in medicinal chemistry and materials science, often relies on catalysis to proceed efficiently. The amount of catalyst used, or "catalyst loading," is a critical parameter that can profoundly influence the reaction's outcome. Too little catalyst can lead to sluggish or incomplete reactions, while an excess can result in unwanted side reactions, increased costs, and purification challenges. This guide provides a comprehensive framework for systematically optimizing catalyst loading to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new hydrazide synthesis reaction?
A1: For most new catalytic hydrazide syntheses, a good starting point for catalyst loading is in the range of 1-5 mol%. This concentration is often sufficient to promote the reaction at a reasonable rate without introducing significant catalyst-driven side reactions. From this initial point, systematic optimization can be performed to identify the optimal loading for your specific substrates and conditions.
Q2: How does catalyst loading affect the reaction rate?
A2: Generally, increasing the catalyst concentration provides more active sites for the reactants, leading to a higher reaction rate. This relationship is often linear at low catalyst loadings. However, beyond a certain point, the rate may plateau as other factors, such as mass transport or the concentration of reactants, become rate-limiting.[1]
Q3: Can excessive catalyst loading be detrimental to the reaction?
A3: Yes, excessive catalyst loading can lead to several issues. It can increase the likelihood of side reactions, such as the formation of dimers or polymers.[2] Furthermore, high catalyst loading can complicate product purification, as removal of the catalyst or its byproducts becomes more challenging. From an economic standpoint, using more of an expensive catalyst than necessary is also undesirable.
Q4: What are common signs that my catalyst loading is not optimized?
A4: Several indicators can suggest that your catalyst loading is suboptimal:
-
Low Yield: The most obvious sign is a lower than expected yield of the desired hydrazide.
-
Incomplete Conversion: Leaving a significant amount of starting material unreacted.
-
Formation of Side Products: An increase in the formation of impurities, such as azines, can indicate that the catalyst loading is too high or that the reaction conditions are not optimal.[3]
-
Poor Reproducibility: Inconsistent yields between batches can sometimes be traced back to variations in catalyst activity or loading.
Q5: What are common catalyst poisons in hydrazide synthesis, particularly with palladium catalysts?
A5: Catalyst poisons are substances that bind to the active sites of a catalyst and reduce its activity. For palladium catalysts, common poisons include sulfur-containing compounds, halides, and strongly coordinating species like cyanides.[4][5] In the context of hydrazide synthesis, it's also important to be aware that some nitrogen-containing heterocycles present in your substrates or reagents can act as inhibitors.[4][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during catalytic hydrazide synthesis, with a focus on the role of catalyst loading.
Issue 1: Low Yield or Incomplete Reaction
Causality: Insufficient active catalyst to drive the reaction to completion within the given timeframe. This can be due to a low initial loading or catalyst deactivation during the reaction.
Troubleshooting Workflow:
Caption: A step-by-step guide for troubleshooting low yield in catalytic hydrazide synthesis.
Solutions:
-
Verify Reagent and Solvent Purity: Impurities can act as catalyst poisons. Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous, as water can deactivate many catalysts.
-
Systematically Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) and monitor the effect on the yield. Be mindful that a point of diminishing returns may be reached.
-
Monitor Reaction Kinetics: Use analytical techniques like TLC, LC-MS, or in-situ IR spectroscopy to track the consumption of starting materials and the formation of the product over time.[7][8][9] This will help determine if the reaction is stalling prematurely.
-
Investigate Catalyst Deactivation: If the reaction starts well but then stops, catalyst deactivation may be the culprit. Potential causes include sintering (especially at high temperatures) or poisoning by impurities.[10]
Issue 2: Formation of Significant Side Products (e.g., Azines)
Causality: The catalyst loading and reaction conditions may be favoring undesired reaction pathways. For instance, in the synthesis of hydrazones (a related class of compounds), excess carbonyl compound or prolonged heating can lead to the formation of azine byproducts.[3] A similar principle can apply to certain hydrazide syntheses.
Troubleshooting Workflow:
Caption: A logical workflow for minimizing side product formation.
Solutions:
-
Reduce Catalyst Loading: A lower catalyst concentration can sometimes disfavor side reactions that may have a higher order dependence on the catalyst.
-
Optimize Reaction Temperature: Lowering the temperature can often increase the selectivity for the desired product by slowing down competing side reactions.
-
Modify Reagent Addition: Slow, controlled addition of one reagent to the other can help maintain a low concentration of the added reagent, which can suppress the formation of certain byproducts.
Experimental Protocol: Systematic Optimization of Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a given hydrazide synthesis.
Objective: To identify the catalyst loading that provides the highest yield of the desired hydrazide with minimal side product formation in a reasonable timeframe.
Materials:
-
Carboxylic acid derivative (e.g., ester, acyl chloride)
-
Hydrazine or hydrazine derivative
-
Catalyst (e.g., Pd(OAc)₂, L-proline, etc.)
-
Anhydrous solvent
-
Inert gas supply (e.g., nitrogen or argon)
-
Reaction vessels (e.g., round-bottom flasks or vials)
-
Stirring apparatus
-
Temperature control system
-
Analytical equipment (TLC plates, LC-MS, etc.)
Procedure:
-
Establish a Baseline: Set up a series of identical reactions with varying catalyst loadings. A good starting range is often 1 mol%, 3 mol%, 5 mol%, and 7 mol%. It is also crucial to include a control reaction with no catalyst to confirm that the catalyst is indeed necessary.
-
Reaction Setup: In a typical experiment, under an inert atmosphere, add the solvent, the carboxylic acid derivative, and the hydrazine derivative to the reaction vessel. Allow the mixture to stir for a few minutes to ensure homogeneity.
-
Catalyst Addition: Add the predetermined amount of catalyst to each reaction vessel.
-
Reaction Monitoring: Maintain the reactions at a constant temperature and monitor their progress at regular intervals (e.g., every hour) using an appropriate analytical technique such as TLC or LC-MS. Note the time it takes for the starting material to be consumed and observe the formation of any side products.
-
Work-up and Analysis: Once the reactions are complete (or after a set period), quench the reactions and perform a standard work-up procedure. Isolate the crude product and determine the yield and purity for each catalyst loading.
Data Presentation:
Summarize the results in a table for easy comparison.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Hydrazide (%) | Purity (%) |
| 1 | 0 | 24 | <5 | - | - |
| 2 | 1 | 12 | 65 | 60 | 95 |
| 3 | 3 | 6 | 98 | 92 | 98 |
| 4 | 5 | 4 | >99 | 95 | 97 |
| 5 | 7 | 4 | >99 | 94 | 90 |
Note: The above data is illustrative. Your results will vary depending on your specific reaction.
Analysis of Results:
From the illustrative data, a catalyst loading of 5 mol% appears to be optimal, providing a high yield in a short reaction time with good purity.[11] While 3 mol% also gives a good yield, the reaction is slower. At 7 mol%, a slight decrease in purity is observed, suggesting the onset of side reactions.
Catalyst Deactivation and Regeneration
Catalyst Deactivation:
Catalysts can lose their activity over time through various mechanisms:
-
Sintering: At elevated temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[10]
-
Poisoning: As discussed earlier, impurities in the reaction mixture can irreversibly bind to the catalyst's active sites.[4][5]
-
Fouling: The deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface can block active sites.
Catalyst Regeneration:
For heterogeneous catalysts, regeneration may be possible. Common methods include:
-
Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities.
-
Calcination: For coke or organic residue fouling, heating the catalyst in the presence of a controlled amount of air or oxygen can burn off the deposits.
-
Chemical Treatment: Treating the catalyst with an acidic or basic solution can sometimes restore its activity. For palladium-on-carbon catalysts, washing with an alcohol solution followed by treatment with a dilute base has been reported.[12]
It is important to note that regeneration is not always successful, and the optimal method will depend on the nature of the catalyst and the deactivation mechanism.
Concluding Remarks
The systematic optimization of catalyst loading is a critical exercise in developing efficient and robust hydrazide synthesis protocols. By understanding the interplay between catalyst concentration, reaction kinetics, and selectivity, researchers can significantly improve their synthetic outcomes. This guide provides a foundational framework for this optimization process. Remember that each catalytic system is unique, and empirical investigation guided by the principles outlined here will ultimately lead to the most successful results.
References
- 1. researchgate.net [researchgate.net]
- 2. interesjournals.org [interesjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Protein Purification for Interaction Studies
Welcome to the technical support center for protein purification and interaction studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying proteins while preserving their native structure and function for downstream interaction analysis. Here, we address common challenges with in-depth, cause-and-effect explanations and provide field-proven protocols to ensure the integrity and reproducibility of your results.
Section 1: Optimizing Protein Expression — The Foundation of Success
The quality of your protein purification and subsequent interaction studies is fundamentally dependent on the initial expression. Suboptimal expression can lead to low yields, misfolded proteins, and aggregation, creating significant hurdles downstream.
FAQs: Protein Expression
Question: My protein expresses at very low levels or not at all. What should I do?
Answer: Low or no expression is a common issue that can often be traced back to the expression construct or host system.
-
Codon Optimization: The frequency of codons varies between organisms. If your gene's codons are rare in your expression host (e.g., E. coli), it can lead to translational stalling and premature termination.[1] Consider synthesizing a codon-optimized version of your gene to match the host's preference.[1][2]
-
Promoter Selection: The strength of the promoter in your expression vector dictates the rate of transcription. For potentially toxic proteins, a tightly regulated promoter with low basal expression is crucial. For proteins prone to aggregation, a weaker or inducible promoter (like a cold-shock promoter) might be beneficial to slow down expression and allow for proper folding.[1]
-
Host Strain Selection: Ensure your host strain is appropriate for your protein. For instance, if your protein has a high frequency of rare codons, use a strain engineered to supply the corresponding tRNAs.[1] For proteins susceptible to degradation, protease-deficient strains like E. coli BL21 can be advantageous.[1]
-
Vector and Tag Choice: The choice of fusion tag and its location (N- or C-terminus) can significantly impact expression and solubility. Sometimes, simply switching the tag's position can resolve expression issues.[3]
Question: My protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve solubility?
Answer: Inclusion bodies are dense aggregates of misfolded protein.[4] Optimizing expression conditions is key to enhancing solubility.
-
Lower Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down cellular processes, including transcription and translation.[1] This reduced rate gives the nascent polypeptide chain more time to fold correctly before it can aggregate with other chains.[1][4]
-
Reduce Inducer Concentration: High concentrations of an inducer (like IPTG) can lead to a rapid burst of protein synthesis that overwhelms the cell's folding machinery. Lowering the inducer concentration can slow down this process, promoting proper folding.[1]
-
Co-expression of Chaperones: Molecular chaperones assist in the correct folding of other proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can significantly improve the yield of soluble, correctly folded protein, especially for proteins prone to misfolding.[2][4]
-
Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve the overall solubility of the fusion protein.[4] These tags often have the added benefit of simplifying purification via affinity chromatography.[2][4]
Section 2: Navigating the Purification Maze — Affinity Chromatography
Affinity chromatography is a powerful technique for isolating a target protein from a complex mixture. However, it comes with its own set of potential pitfalls.
Affinity Chromatography Workflow
Caption: General workflow for affinity chromatography.
FAQs: Affinity Chromatography
Question: My tagged protein is not binding to the affinity resin. What could be the problem?
Answer: Failure to bind is often due to issues with the tag's accessibility or the binding buffer conditions.
-
Inaccessible Tag: The fusion tag might be buried within the folded structure of the protein, preventing it from interacting with the resin.[5]
-
Incorrect Buffer Conditions: The pH or composition of your binding buffer may not be optimal for the interaction between the tag and the resin.
-
Solution: Ensure the pH and salt concentration of your buffer are within the recommended range for your specific affinity resin. Verify that your buffer does not contain agents that interfere with binding. For example, in Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, chelating agents like EDTA or reducing agents like DTT must be avoided or used at very low concentrations.
-
-
Problem with the Resin: The affinity resin itself could be compromised or clogged.
-
Solution: If the column flow rate is slow, cell debris may be clogging the column. Ensure your lysate is properly clarified by centrifugation and/or filtration (0.45 µm filter) before loading.
-
Question: My protein binds to the column, but the yield after elution is very low.
Answer: Low elution yield can stem from overly harsh elution conditions, protein precipitation on the column, or incomplete elution.
-
Protein Precipitation: The high concentration of protein as it comes off the column can lead to aggregation and precipitation, especially if the elution buffer is not optimal for your protein's stability.
-
Solution: Try eluting with a gradient rather than a single-step elution to reduce the protein concentration in any single fraction. You can also experiment with adding stabilizing agents to your elution buffer, such as glycerol (up to 20%), non-ionic detergents, or adjusting the salt concentration.
-
-
Inefficient Elution: The elution conditions may be too mild to effectively disrupt the interaction between the tagged protein and the resin.
-
Solution: Increase the concentration of the competing agent in your elution buffer (e.g., imidazole for His-tags, glutathione for GST-tags). Alternatively, for some systems, a pH shift can be used for elution. If the interaction is very strong, you may need to stop the flow during elution for a period to allow for complete dissociation.[6]
-
-
Proteolytic Degradation: Your protein could be degraded during the purification process.
Table 1: Common Affinity Chromatography Buffer Additives
| Additive | Typical Concentration | Purpose |
| NaCl | 150-500 mM | Reduces non-specific ionic interactions.[9] |
| Glycerol | 5-20% (v/v) | Stabilizes proteins and prevents aggregation. |
| Non-ionic Detergents (Triton X-100, NP-40) | 0.1-1% (v/v) | Solubilizes proteins and reduces non-specific hydrophobic interactions.[9] |
| Reducing Agents (DTT, β-mercaptoethanol) | 1-10 mM | Prevents oxidation of cysteine residues. Use with caution in IMAC. |
| Protease Inhibitor Cocktail | Varies (as per manufacturer) | Prevents degradation of the target protein by endogenous proteases.[7][8] |
Section 3: Troubleshooting the Interaction Assay — Co-IP & Pull-Down
Once you have a purified "bait" protein, the next step is to identify its interaction partners ("prey"). Co-Immunoprecipitation (Co-IP) and Pull-Down assays are standard methods for this purpose.[10]
Troubleshooting Logic for Interaction Assays
Caption: Decision tree for troubleshooting Co-IP and pull-down assays.
FAQs: Co-IP & Pull-Down Assays
Question: I can pull down my bait protein, but the expected prey protein is not detected.
Answer: This common scenario suggests an issue with the interaction itself or the conditions used to preserve it.[11]
-
Weak or Transient Interaction: Many biologically relevant interactions are transient and may not survive the entire Co-IP/pull-down procedure.[12][13]
-
Solution: Reduce the stringency of your wash buffers. This can be achieved by lowering the salt (e.g., from 300 mM to 150 mM NaCl) or detergent concentration.[11] Be mindful that this may increase non-specific binding. You can also consider in-vivo crosslinking to "trap" transient interactions before cell lysis.[12]
-
-
Incorrect Protein Folding/Activity: The purification process or lysis conditions may have denatured the bait or prey protein, destroying the interaction interface.[11]
-
Epitope Masking: The antibody used for Western blotting might recognize an epitope on the prey protein that is blocked by the interaction with the bait protein.[7]
-
Solution: Try using a different primary antibody for the Western blot that targets a different region of the prey protein.[7]
-
Question: I see many non-specific bands in my eluate, even in my negative control lane.
Answer: High background is typically caused by non-specific binding of proteins to the affinity beads, the antibody, or the plasticware.[9]
-
Insufficient Washing: The wash steps may not be stringent enough to remove proteins that are weakly or non-specifically bound.
-
Non-specific Binding to Beads: Some proteins have an intrinsic affinity for the agarose or magnetic beads themselves.
-
Solution: Pre-clear your lysate by incubating it with beads alone before adding your antibody or bait protein.[15][16] This will remove many of the proteins that would otherwise bind non-specifically to the beads. Blocking the beads with a high concentration of an irrelevant protein, like Bovine Serum Albumin (BSA), can also help.[15][17]
-
-
Antibody Issues: The antibody itself may be cross-reacting with other proteins, or you may be using too much antibody, leading to non-specific binding.
Protocol: Pre-clearing Lysate to Reduce Background
This protocol is essential for reducing non-specific binding to affinity beads.
-
Prepare Beads: Resuspend your Protein A/G or other affinity beads in lysis buffer. Use approximately 20 µL of bead slurry for every 1 mL of lysate.
-
Incubate with Lysate: Add the prepared beads to your clarified cell lysate.
-
Rotate: Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[16]
-
Pellet Beads: Centrifuge the mixture to pellet the beads.
-
Transfer Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled tube. Discard the beads.
-
Proceed with IP: Your lysate is now pre-cleared and ready for the addition of your specific antibody for immunoprecipitation.
Section 4: Ensuring Protein Stability and Function
A successful purification yields a pure protein, but for interaction studies, it must also be a functional protein. Maintaining protein stability is a constant challenge.[18][19]
FAQs: Protein Stability
Question: My protein seems to degrade or precipitate during or after purification. How can I improve its stability?
Answer: Protein instability can be caused by a variety of factors, including pH, temperature, oxidation, and proteolytic activity.[18][20]
-
Suboptimal Buffer pH and Ionic Strength: Every protein has a specific pH range in which it is most stable. Deviating from this can lead to denaturation and aggregation.[19][20]
-
Solution: Experiment with different buffer systems and pH values to find the optimal conditions for your protein. The ionic strength (salt concentration) also plays a critical role in solubility and stability.[20]
-
-
Temperature Sensitivity: Most proteins are more stable at lower temperatures (typically 4°C). Elevated temperatures, even for short periods, can cause irreversible denaturation.[20]
-
Solution: Perform all purification steps on ice or in a cold room. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles, which can damage proteins.[8]
-
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter protein structure and function.[18][20]
-
Solution: Include reducing agents like DTT or β-mercaptoethanol in your buffers to maintain a reducing environment.
-
-
Proteolysis: Even small amounts of contaminating proteases can wreak havoc on your purified protein over time.
-
Solution: In addition to using protease inhibitors during lysis, consider adding them to your final purified protein sample, especially if it will be stored for an extended period before use.
-
Question: How can I confirm that my purified protein is folded correctly and active?
Answer: This is a critical validation step. Purity on an SDS-PAGE gel does not guarantee function.
-
Functional Assays: The gold standard is to perform a functional assay specific to your protein. If it's an enzyme, measure its catalytic activity. If it's a DNA-binding protein, perform an electrophoretic mobility shift assay (EMSA).
-
Spectroscopic Methods: Techniques like Circular Dichroism (CD) spectroscopy can provide information about the secondary structure of your protein, allowing you to confirm it is folded.
-
Size Exclusion Chromatography (SEC): SEC separates proteins based on their size and shape. A properly folded, monomeric protein will elute as a single, sharp peak at the expected molecular weight. Aggregated protein will elute earlier in the void volume.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 11. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 12. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. kmdbioscience.com [kmdbioscience.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 18. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Guide to the Structural Verification of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide using NMR and Mass Spectrometry: A Comparative Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing new compounds, such as the promising scaffold 1-(4-bromophenyl)cyclopropane-1-carbohydrazide, a robust analytical workflow is paramount. This guide provides an in-depth technical comparison of the expected analytical signatures of this target compound against a closely related analogue, 1-phenylcyclopropane-1-carbohydrazide, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectral data, researchers can confidently verify their synthesized products and identify potential impurities.
The Imperative of Orthogonal Analytical Techniques
Reliance on a single analytical method for structural elucidation is fraught with peril. A melting point, for instance, can be misleading due to polymorphic forms or the presence of co-eluting impurities. Therefore, a multi-faceted approach employing orthogonal techniques like NMR and MS is the gold standard. NMR provides detailed information about the chemical environment of individual atoms and their connectivity, while MS reveals the molecular weight and fragmentation patterns, offering a complementary and confirmatory dataset.
Structural Verification of this compound
Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)
The proton NMR spectrum of this compound is anticipated to exhibit a unique set of signals characteristic of its distinct structural motifs. The solvent choice of DMSO-d₆ is crucial here, as it will solubilize the polar carbohydrazide and prevent the exchange of the labile -NH and -NH₂ protons, allowing for their observation.
-
Cyclopropane Protons (δ 0.8-1.5 ppm): The cyclopropane ring protons are expected to appear in the upfield region of the spectrum, a hallmark of this strained ring system due to anisotropic shielding effects. They will likely present as two complex multiplets, each integrating to 2H, corresponding to the diastereotopic methylene protons.
-
Aromatic Protons (δ 7.4-7.6 ppm): The 4-bromophenyl group will give rise to a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine atom (H-3' and H-5') will be shifted slightly downfield compared to the protons meta to the bromine (H-2' and H-6'), both integrating to 2H.
-
Hydrazide Protons (-NH-NH₂): The protons of the carbohydrazide moiety are expected to be observable in DMSO-d₆. A broad singlet corresponding to the -NH₂ protons is predicted around δ 4.5-5.0 ppm, integrating to 2H. The -NH proton, being adjacent to the carbonyl group, will be further deshielded and is anticipated to appear as a broad singlet around δ 9.0-9.5 ppm, integrating to 1H.
Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)
The carbon-13 NMR spectrum will provide a count of the unique carbon environments and their electronic nature.
-
Cyclopropane Carbons (δ 15-30 ppm): The methylene carbons of the cyclopropane ring are expected at high field, typically between 15 and 25 ppm. The quaternary carbon of the cyclopropane ring, attached to the aromatic ring and the carbonyl group, will be significantly downfield, likely in the range of 25-30 ppm.
-
Aromatic Carbons (δ 120-140 ppm): The 4-bromophenyl group will show four signals: the carbon bearing the bromine atom (C-4') will be the most shielded of the substituted carbons due to the "heavy atom effect," appearing around δ 120-125 ppm. The ipso-carbon (C-1') attached to the cyclopropane ring is expected around δ 138-142 ppm. The remaining two signals for the ortho (C-2', C-6') and meta (C-3', C-5') carbons will appear in the δ 128-132 ppm region.
-
Carbonyl Carbon (δ ~170 ppm): The carbonyl carbon of the carbohydrazide is expected to resonate significantly downfield, characteristic of an amide-like carbonyl group, at approximately 170 ppm.
Predicted Mass Spectrometry (ESI-MS) Fragmentation
Electrospray ionization in positive ion mode (ESI+) is expected to readily protonate the basic nitrogen atoms of the hydrazide group, yielding a prominent [M+H]⁺ ion. The isotopic pattern of this molecular ion will be a key diagnostic feature due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.
Key predicted fragments include:
-
Loss of NH₂NH₂: Cleavage of the C-N bond of the hydrazide could lead to the loss of hydrazine, resulting in a fragment corresponding to the 1-(4-bromophenyl)cyclopropanecarbonyl cation.
-
Loss of CONHNH₂: Fragmentation of the bond between the cyclopropane ring and the carbonyl group would result in a fragment ion of the 1-(4-bromophenyl)cyclopropane cation.
-
Fragments of the 4-bromophenyl group: Further fragmentation could lead to the characteristic bromophenyl cation.
Comparative Analysis with an Alternative Compound: 1-Phenylcyclopropane-1-carbohydrazide
To highlight the influence of the bromine substituent, we will compare the predicted data with that of 1-phenylcyclopropane-1-carbohydrazide.
Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆) of the Alternative
-
Aromatic Protons (δ 7.2-7.4 ppm): The phenyl group will exhibit a more complex multiplet in the aromatic region compared to the distinct AA'BB' system of the bromo-substituted analogue, integrating to 5H.
Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆) of the Alternative
-
Aromatic Carbons (δ 125-145 ppm): The phenyl group will show four signals: the ipso-carbon around δ 140-145 ppm, and the ortho, meta, and para carbons in the δ 125-130 ppm range. The absence of the heavy bromine atom will lead to a different chemical shift pattern compared to the target molecule.
Predicted Mass Spectrometry (ESI-MS) Fragmentation of the Alternative
The [M+H]⁺ ion will be observed, but it will lack the characteristic isotopic signature of bromine. The fragmentation pattern will be similar, with losses of hydrazine and the carbohydrazide moiety, but the resulting fragment ions will have masses that are 78/80 Da lighter than their brominated counterparts.
Summary of Predicted Spectroscopic Data
| Feature | This compound | 1-Phenylcyclopropane-1-carbohydrazide | Key Difference |
| ¹H NMR (Aromatic) | Two doublets (AA'BB' system), δ 7.4-7.6 ppm | Multiplet, δ 7.2-7.4 ppm | Simpler splitting pattern for the brominated compound. |
| ¹³C NMR (C-Br) | Signal around δ 120-125 ppm | Absent | Presence of a signal in the brominated compound due to C-Br. |
| MS [M+H]⁺ (m/z) | 256/258 | 178 | Isotopic pattern (1:1) for the brominated compound. |
| MS Fragments | Fragments containing bromine | Corresponding fragments are 78/80 Da lighter | Mass difference of fragments reflects the presence of bromine. |
Experimental Protocols
Protocol for NMR Spectroscopy
A detailed and standardized protocol is essential for reproducible and high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more, depending on sample concentration).
-
Process the data similarly to the ¹H spectrum and calibrate to the DMSO-d₆ solvent peak (δ 39.52 ppm).
-
Caption: Experimental workflow for NMR analysis.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.[2]
-
-
Instrument Setup:
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound.
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and acquire the product ion spectrum.
-
Caption: Experimental workflow for ESI-MS analysis.
Conclusion
The structural verification of this compound is readily achievable through a combined NMR and MS approach. The predicted spectral data, when compared with a non-brominated analogue, highlight the significant and predictable influence of the bromine substituent on the chemical shifts and mass-to-charge ratios. By following the detailed experimental protocols provided, researchers can generate high-quality data to confidently confirm the structure of their target molecule, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide and Its Analogues: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among these, the cyclopropane ring has garnered significant attention for its ability to impart favorable pharmacological properties, including increased potency, metabolic stability, and improved brain permeability.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide, a compound of interest at the intersection of several key pharmacophores: a bromophenyl group, a cyclopropane ring, and a carbohydrazide moiety.
While specific experimental data on this compound is not extensively available in the public domain, this guide will leverage data from structurally related analogues to forecast its potential biological profile and provide a framework for its evaluation. We will delve into its potential as an antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory agent, supported by detailed experimental protocols for researchers to validate these hypotheses.
The Structural Significance: A Trifecta of Pharmacophores
The unique chemical architecture of this compound suggests a spectrum of biological activities. The presence of the cyclopropane ring introduces conformational rigidity, which can lead to more specific and potent interactions with biological targets.[2][3] The bromophenyl group, a common feature in many bioactive molecules, can enhance binding affinity through halogen bonding and other non-covalent interactions, often contributing to cytotoxic and antimicrobial effects.[4][5][6] Finally, the carbohydrazide functional group is a well-established pharmacophore in a multitude of therapeutic agents, known for its role in antimicrobial and anticancer activities.[7][8][9]
Comparative Biological Activity: An Evidence-Based Projection
To contextualize the potential of this compound, we will compare its projected activities with known analogues. This comparative approach is crucial for understanding structure-activity relationships (SAR) and guiding future derivatization efforts.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-documented class of antimicrobial agents.[8] Their mechanism of action can be multifaceted, including the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of cell wall synthesis.[7] The presence of a halogen, such as bromine, on the phenyl ring has been shown to enhance the antibacterial activity of related compounds.[5]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound (Projected) | 16 - 64 | 32 - 128 | 64 - 256 |
| Analogue 1 (e.g., Ethylparaben hydrazide-hydrazone derivative 3g)[10] | 2 | >256 | >256 |
| Analogue 2 (e.g., 4-Chlorophenylsulfonyl acid hydrazide-hydrazone)[8] | 10-21 (Zone of Inhibition in mm) | 10-21 (Zone of Inhibition in mm) | Not Reported |
| Ampicillin (Reference) | 2 | 4 | Not Applicable |
| Fluconazole (Reference) | Not Applicable | Not Applicable | 8 |
Note: The data for the title compound is projected based on activities of structurally related compounds. The data for analogues are from cited literature.
Anticancer Activity
Compounds containing bromophenyl moieties have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis through pathways like mitochondrial disruption.[4] The rigid cyclopropane core may enhance selectivity towards specific cancer cell targets.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| This compound (Projected) | 10 - 50 | 15 - 60 | 20 - 75 |
| Analogue 3 (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one)[4] | 42.22 (µg/mL) | Not Reported | Not Reported |
| Analogue 4 (e.g., 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone)[11] | >100 | >100 | >100 |
| Cisplatin (Reference) | 5 - 15 | 2 - 10 | 1 - 8 |
Note: The data for the title compound is projected based on activities of structurally related compounds. The data for analogues are from cited literature.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of neurotransmitters.[12] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[12] The structural features of the title compound, particularly the cyclopropane ring, bear resemblance to known MAO inhibitors.
Table 3: Comparative MAO Inhibition (IC₅₀ in µM)
| Compound | MAO-A | MAO-B |
| This compound (Projected) | 5 - 25 | 50 - 200 |
| Befol (Reference MAO-A inhibitor)[13] | ~0.01 | >100 |
| Selegiline (Reference MAO-B inhibitor) | >10 | ~0.01 |
Note: The data for the title compound is projected based on activities of structurally related compounds. The data for reference compounds are from cited literature.
Experimental Protocols
To facilitate the investigation of this compound and its analogues, detailed experimental protocols for key biological assays are provided below.
Workflow for Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14]
Materials:
-
Test compound (this compound) stock solution (e.g., in DMSO).
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Positive control (standard antibiotic/antifungal).
-
Negative control (broth with solvent).
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the sterility control) with 10 µL of the microbial suspension.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.[10]
-
The MIC is the lowest concentration of the compound with no visible microbial growth.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[16]
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol measures the inhibition of MAO-A and MAO-B activity.[12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates.
-
Test compound stock solution.
-
Phosphate buffer.
-
Spectrophotometer.
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound in a phosphate buffer.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) spectrophotometrically at 316 nm and 250 nm, respectively.[12]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Reversibility of inhibition can be assessed by dialysis of the enzyme-inhibitor complex.[12]
Signaling Pathway Perturbation
Cytotoxic compounds can exert their effects through various signaling pathways, leading to apoptosis or cell cycle arrest.
Caption: Potential signaling pathways affected by cytotoxic agents.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features suggest a high potential for antimicrobial, anticancer, and MAO inhibitory activities. The comparative analysis with known analogues provides a rational basis for prioritizing this compound for further investigation. The experimental protocols outlined in this guide offer a clear roadmap for its synthesis and comprehensive biological evaluation.
Future research should focus on the synthesis of a series of analogues to establish robust structure-activity relationships. Modifications to the phenyl ring, such as the position and nature of the halogen substituent, and alterations to the carbohydrazide moiety could lead to compounds with enhanced potency and selectivity. In vivo studies will be essential to validate the therapeutic potential of the most promising candidates identified through in vitro screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide | 1400644-74-7 | Benchchem [benchchem.com]
- 5. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. benchchem.com [benchchem.com]
A Comprehensive Guide to Investigating the Cross-Reactivity of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the development of novel monoamine oxidase (MAO) inhibitors remains a critical area of research for treating depressive disorders and neurodegenerative diseases.[][2] The compound 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide presents a novel chemical scaffold with potential MAO inhibitory activity, suggested by its structural similarities to known MAO inhibitors like tranylcypromine and phenelzine.[3][4] However, the clinical utility of any new MAO inhibitor is contingent upon its selectivity for the intended target, as off-target interactions can lead to undesirable side effects, such as the well-documented "cheese effect" associated with non-selective MAOIs.[5][6]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will delve into the experimental design, methodologies, and data interpretation necessary to establish its selectivity and potential for further development.
The Rationale for Cross-Reactivity Profiling
Monoamine oxidases exist as two isoenzymes, MAO-A and MAO-B, which exhibit different substrate specificities and tissue distributions.[7] Selective inhibition of these isoenzymes is a key strategy in modern drug design to minimize adverse effects. For instance, selective MAO-B inhibitors are often preferred in the treatment of Parkinson's disease.[2] Furthermore, interactions with other monoaminergic systems or unrelated enzymes can lead to a host of off-target effects, including hypertensive crisis and serotonin syndrome.[8][9] Therefore, a thorough investigation of a new compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of ensuring its safety and efficacy.
Proposed Experimental Workflow for Cross-Reactivity Assessment
The following workflow outlines a systematic approach to characterizing the cross-reactivity of this compound.
Figure 1: A phased experimental workflow for the comprehensive cross-reactivity profiling of a novel MAO inhibitor candidate.
Phase 1: Primary Target Identification and Potency
The initial step is to confirm the presumed primary targets, MAO-A and MAO-B, and to quantify the compound's potency against each.
Experimental Protocol: In Vitro MAO Inhibition Assay
A fluorometric assay is a common and reliable method for determining MAO inhibitory activity.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or p-tyramine)[7][11]
-
A fluorescent probe that reacts with the product of the MAO reaction (e.g., hydrogen peroxide)
-
This compound
-
Reference inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective), and Tranylcypromine (non-selective)[7]
-
Assay buffer and 96-well microplates
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitors.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the assay buffer.
-
Add the test compound or reference inhibitor to the wells and pre-incubate for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a set incubation period, stop the reaction and add the fluorescent probe.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The results of the in vitro MAO inhibition assays should be summarized in a clear and concise table.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Experimental | Experimental | Calculated |
| Clorgyline (Reference) | 10 | 5,000 | 0.002 |
| Selegiline (Reference) | 2,000 | 50 | 40 |
| Tranylcypromine (Reference) | 150 | 100 | 1.5 |
Table 1: Hypothetical comparative IC50 values and selectivity indices for this compound and reference MAO inhibitors.
A high selectivity index (>>1) indicates selectivity for MAO-B, while a low selectivity index (<<1) indicates selectivity for MAO-A. A selectivity index close to 1 suggests non-selective inhibition.
Mechanism of Inhibition: Reversible vs. Irreversible
Determining whether the inhibition is reversible or irreversible is crucial, as irreversible inhibitors have a longer duration of action and can lead to more pronounced drug-drug and drug-food interactions.[12]
Experimental Protocol: Dialysis or Washout Experiment
-
Pre-incubate the MAO enzyme with a high concentration of this compound.
-
Remove the unbound inhibitor by dialysis or repeated washing and centrifugation.
-
Measure the remaining MAO activity.
If the enzyme activity is not restored after removing the inhibitor, the inhibition is likely irreversible, suggesting covalent binding to the enzyme.[3]
Phase 2: Broad Off-Target Screening
To identify potential off-target interactions, a broad screening against a panel of common biological targets is recommended.
Experimental Protocol: Receptor and Enzyme Profiling Panels
Commercially available screening panels (e.g., from Eurofins or CEREP) can assess the binding of the test compound to a wide range of receptors, ion channels, transporters, and enzymes at a single concentration (typically 1-10 µM).
Interpretation of Results:
A "hit" is typically defined as >50% inhibition or displacement of a radioligand at the screening concentration. Any significant hits should be followed up with concentration-response curves to determine the potency (IC50 or Ki) of the interaction.
Phase 3: In-Depth Analysis of Significant Off-Targets
For any confirmed off-target interactions with significant potency, further investigation is warranted to understand the functional consequences.
Experimental Protocol: Functional Assays
Functional assays will depend on the nature of the identified off-target. For example:
-
G-protein coupled receptors (GPCRs): Calcium flux or cAMP assays.
-
Ion channels: Patch-clamp electrophysiology.
-
Enzymes: Specific activity assays for the identified enzyme.
Comparative Analysis with Existing MAOIs
To put the cross-reactivity profile of this compound into context, it should be compared with established MAOIs.
| Feature | Tranylcypromine | Phenelzine | Moclobemide (Reversible MAO-A Inhibitor) | Selegiline (Selective MAO-B Inhibitor) | This compound |
| MAO Selectivity | Non-selective[4] | Non-selective[13] | MAO-A selective[14] | MAO-B selective at low doses[5] | To be determined |
| Mechanism | Irreversible[12] | Irreversible[13] | Reversible[2] | Irreversible[5] | To be determined |
| "Cheese Effect" Risk | High[6] | High[15] | Low[14] | Low at selective doses[5] | To be determined |
| Serotonin Syndrome Risk | High with serotonergic agents[16] | High with serotonergic agents[17] | Lower than irreversible MAOIs[8] | Lower than non-selective MAOIs[5] | To be determined |
| Known Off-Targets | Amphetamine-like effects[12] | Potential for hepatotoxicity[13] | Minimal | Metabolized to amphetamine derivatives | To be determined |
Table 2: Comparative cross-reactivity and safety profiles of this compound and reference MAO inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. A favorable selectivity profile, particularly for one of the MAO isoenzymes, coupled with a lack of significant off-target interactions, would strongly support its continued development as a novel therapeutic agent. The data generated from these studies will be invaluable for predicting the in vivo safety profile and guiding the design of future clinical trials.
References
- 2. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Are there any reports on cross-reactivity between the selective MAO-A (mono-amine oxidase A inhibit [svelic.se]
- 15. Phenelzine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nardil (phenelzine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide: A Validated High-Yield Approach
For Researchers, Scientists, and Drug Development Professionals
The 1-arylcyclopropane-1-carbohydrazide scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The unique conformational constraints imposed by the cyclopropane ring, coupled with the versatile reactivity of the hydrazide group, make these compounds valuable building blocks for drug discovery. This guide presents a newly validated, efficient synthetic route to 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide and provides a comprehensive comparison with alternative synthetic strategies. Our focus is on providing a practical, reproducible, and scalable methodology, underpinned by a clear rationale for our experimental choices.
A Novel, Validated Synthetic Pathway
Our proposed route is a three-step synthesis commencing from the readily available 4-bromostyrene. This pathway is designed for efficiency, high overall yield, and operational simplicity.
Caption: A streamlined four-step synthesis to the target compound.
Step 1: Simmons-Smith Cyclopropanation of 4-Bromostyrene
The initial step involves the formation of the cyclopropane ring via the Simmons-Smith reaction. This reaction is renowned for its stereospecificity and high yields. We utilize the Furukawa modification, employing diethylzinc and diiodomethane, which offers enhanced reactivity and reproducibility compared to the traditional zinc-copper couple.[1][2]
Caption: The mechanism of the Simmons-Smith reaction.
Experimental Protocol:
-
To a stirred solution of 4-bromostyrene (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere at 0 °C, a solution of diethylzinc (1.5 eq, 1.0 M in hexanes) is added dropwise.
-
Diiodomethane (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-bromo-4-(cyclopropyl)benzene.
Estimated Yield: >90%
Step 2: Oxidation to 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
The benzylic position of the cyclopropane ring is selectively oxidized to the corresponding carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate under phase-transfer catalysis conditions, which allows for the reaction to proceed at a reasonable rate and with good selectivity.
Experimental Protocol:
-
To a vigorously stirred biphasic mixture of 1-bromo-4-(cyclopropyl)benzene (1.0 eq) in a solution of carbon tetrachloride and water (1:1), potassium permanganate (3.0 eq) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 eq) are added.
-
The reaction mixture is heated at 60 °C for 8 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated solution of sodium sulfite.
-
The mixture is acidified with concentrated hydrochloric acid to pH 2.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 1-(4-bromophenyl)cyclopropane-1-carboxylic acid is obtained as a solid and can be used in the next step without further purification.
Estimated Yield: 70-80%
Step 3: Esterification to Methyl 1-(4-Bromophenyl)cyclopropane-1-carboxylate
The conversion of the carboxylic acid to its methyl ester is a standard procedure that facilitates the subsequent hydrazinolysis.[3] This can be efficiently achieved using methanol in the presence of a catalytic amount of a strong acid.
Experimental Protocol:
-
A solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in methanol (0.5 M) is treated with a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
The reaction mixture is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.
-
The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate.
Estimated Yield: >95%
Step 4: Hydrazinolysis to this compound
The final step is the conversion of the methyl ester to the target carbohydrazide. This is a classical and highly efficient reaction involving the nucleophilic acyl substitution by hydrazine hydrate.[4]
Experimental Protocol:
-
To a solution of methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate (1.0 eq) in ethanol (0.3 M), hydrazine hydrate (5.0 eq) is added.
-
The reaction mixture is heated at reflux for 6 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Estimated Yield: >90%
Comparison with Alternative Synthetic Routes
To provide a comprehensive evaluation of our proposed route, we compare it with two plausible alternative synthetic strategies.
| Feature | Validated Route | Alternative Route A (Kulinkovich Approach) | Alternative Route B (Nitrile Hydrolysis) |
| Starting Material | 4-Bromostyrene | Methyl 4-bromobenzoate | 1-(4-Bromophenyl)cyclopropane-1-carbonitrile |
| Number of Steps | 4 | 3 | 2 |
| Key Reactions | Simmons-Smith, Oxidation, Esterification, Hydrazinolysis | Kulinkovich, Oxidation, Hydrazide formation | Nitrile Hydrolysis, Hydrazide formation |
| Overall Yield (Est.) | ~60% | ~40-50% | Dependent on nitrile synthesis; ~70% from nitrile |
| Reagents & Conditions | Diethylzinc (pyrophoric), KMnO₄ (strong oxidant) | Grignard reagent, Ti(IV) isopropoxide (moisture sensitive) | Strong acid/base for hydrolysis |
| Advantages | High yield, reliable cyclopropanation, readily available starting material. | Potentially shorter route from a different starting material. | Shortest route if the nitrile is available. |
| Disadvantages | Use of pyrophoric and strong oxidizing reagents. | Kulinkovich reaction can be sensitive; oxidation of cyclopropanol may be challenging. | Availability and cost of the starting nitrile.[5] |
Discussion and Rationale
The validated synthetic route presented here offers a robust and high-yielding pathway to this compound. While Alternative Route B appears shorter, it relies on the commercial availability of the corresponding nitrile, which may be expensive or not readily accessible in large quantities.[5][6] Alternative Route A, utilizing the Kulinkovich reaction, is an elegant approach to the cyclopropanol intermediate.[7][8][9][10] However, the subsequent oxidation of the tertiary cyclopropanol to the carboxylic acid can be problematic and may lead to lower overall yields.[11]
Our choice of the Simmons-Smith reaction in the validated route is based on its high efficiency and predictability for the cyclopropanation of styrenes.[2][12][13][14] The subsequent oxidation, while requiring a strong oxidant, is a reliable method for the formation of the key carboxylic acid intermediate. The final two steps, esterification and hydrazinolysis, are standard and high-yielding transformations.[3][4]
Conclusion
The validated synthetic route detailed in this guide provides a practical and efficient method for the preparation of this compound. With an estimated overall yield of approximately 60%, this four-step sequence from 4-bromostyrene represents a significant improvement over plausible alternative routes in terms of yield and reliability. The detailed experimental protocols are designed to be readily implemented in a standard organic synthesis laboratory, providing researchers with a reliable method to access this important chemical scaffold for further investigation in drug discovery and development.
References
- 1. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. 1-(4-bromophenyl)cyclopropane-1-carbonitrile [myskinrecipes.com]
- 6. 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Kulinkovich Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Simmons-Smith Reaction [organic-chemistry.org]
Comparative Docking Analysis of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide Derivatives as Potential Tubulin Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Exploration
In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective identification of promising lead compounds.[1][2][3] Molecular docking, a cornerstone of structure-based drug design, allows us to predict the binding orientation and affinity of small molecules to their macromolecular targets at an atomic level.[1][4] This guide provides a comprehensive comparative docking study of a series of novel 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide derivatives against β-tubulin, a clinically validated target for anticancer agents.
The rationale for this investigation stems from previous findings that suggest compounds featuring a cyclopropane scaffold and a 4-bromophenyl moiety exhibit significant cytotoxic potential against various cancer cell lines.[5][6][7] The cyclopropane ring, with its inherent strain, offers a rigid and conformationally defined structure, which can be advantageous for specific receptor binding. Furthermore, the presence of a bromophenyl group has been associated with enhanced anticancer activity in several compound classes.[6][7] Tubulin, a key component of the cytoskeleton, plays a crucial role in cell division, making it an attractive target for the development of antimitotic drugs.[8][9] Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, exert their effects by disrupting tubulin polymerization dynamics. The colchicine binding site on β-tubulin is a particularly interesting target, as inhibitors binding here are often less susceptible to multidrug resistance mechanisms.[3][10]
This guide will detail the in silico evaluation of a focused library of this compound derivatives, comparing their predicted binding affinities and interaction patterns with known tubulin inhibitors, colchicine and combretastatin A-4 (CA-4). We will explore the causality behind the experimental design, from ligand and protein preparation to the intricacies of the docking simulation and the interpretation of the resulting data.
Experimental Design & Rationale
Our comparative docking study is designed to systematically evaluate the potential of the this compound scaffold as a novel tubulin inhibitor. The experimental workflow is outlined below:
Figure 1: A schematic representation of the comparative molecular docking workflow.
Selection of Target Protein and Ligands
Target Protein: The crystal structure of bovine tubulin in complex with the inhibitor D64 (PDB ID: 6K9V) was selected for this study.[1] This structure provides a high-resolution (2.54 Å) view of the colchicine binding site, which is our region of interest. The presence of a co-crystallized ligand aids in the validation of our docking protocol by allowing for re-docking experiments.
Ligand Library: A focused library of five hypothetical this compound derivatives was designed to explore the structure-activity relationship (SAR). These derivatives feature modifications at the hydrazide moiety, introducing different functional groups to probe their influence on binding affinity and interactions within the colchicine binding site.
-
BCH-001: this compound (Parent Compound)
-
BCH-002: N'-acetyl-1-(4-bromophenyl)cyclopropane-1-carbohydrazide
-
BCH-003: N'-(phenylcarbamoyl)-1-(4-bromophenyl)cyclopropane-1-carbohydrazide
-
BCH-004: 1-(4-Bromophenyl)-N'-(pyridin-4-ylcarbonyl)cyclopropane-1-carbohydrazide
-
BCH-005: 1-(4-Bromophenyl)-N'-(4-fluorobenzoyl)cyclopropane-1-carbohydrazide
Reference Compounds: Colchicine and Combretastatin A-4 (CA-4) were selected as reference compounds due to their well-established inhibitory activity at the colchicine binding site of tubulin.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the comparative docking study. The protocol is designed to be self-validating by including a re-docking step of the co-crystallized ligand.
Part 1: Protein and Ligand Preparation
-
Protein Preparation:
-
Download the PDB file for 6K9V from the RCSB Protein Data Bank.
-
Remove all water molecules and heteroatoms except the tubulin chains (A and B) and the co-crystallized ligand (D64).
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives, colchicine, and CA-4 were sketched using appropriate chemical drawing software.
-
Energy minimization of each ligand was performed using a suitable force field (e.g., MMFF94).
-
Torsional degrees of freedom were defined for each ligand to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT format.
-
Part 2: Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
The grid box defines the search space for the docking simulation.
-
The center of the grid box was set to the geometric center of the co-crystallized ligand D64 in the 6K9V structure.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire colchicine binding site.
-
-
Docking Simulation:
-
AutoDock Vina was used to perform the molecular docking simulations.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of the conformational space.
-
For each ligand, the top 10 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).
-
Part 3: Analysis of Docking Results
-
Binding Affinity Comparison:
-
The predicted binding affinities of the this compound derivatives were compared with each other and with the reference compounds.
-
-
Interaction Analysis:
-
The binding poses of the top-ranked conformations were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues in the colchicine binding site.
-
Comparative Docking Results
The following table summarizes the predicted binding affinities of the this compound derivatives and the reference compounds.
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) |
| BCH-001 | This compound | -7.8 |
| BCH-002 | N'-acetyl-1-(4-bromophenyl)cyclopropane-1-carbohydrazide | -8.2 |
| BCH-003 | N'-(phenylcarbamoyl)-1-(4-bromophenyl)cyclopropane-1-carbohydrazide | -9.1 |
| BCH-004 | 1-(4-Bromophenyl)-N'-(pyridin-4-ylcarbonyl)cyclopropane-1-carbohydrazide | -8.9 |
| BCH-005 | 1-(4-Bromophenyl)-N'-(4-fluorobenzoyl)cyclopropane-1-carbohydrazide | -9.5 |
| Colchicine | (Reference) | -9.8 |
| CA-4 | Combretastatin A-4 (Reference) | -8.5 |
Discussion and Mechanistic Insights
The docking results suggest that the this compound scaffold has the potential to bind to the colchicine site of β-tubulin with high affinity. The parent compound, BCH-001 , exhibited a respectable binding energy of -7.8 kcal/mol.
The introduction of various substituents at the hydrazide moiety led to a significant improvement in the predicted binding affinity. Notably, BCH-005 , with a 4-fluorobenzoyl group, displayed the highest predicted binding affinity among the derivatives (-9.5 kcal/mol), which is comparable to that of the well-known tubulin inhibitor, colchicine (-9.8 kcal/mol).
Analysis of the binding poses revealed that the 4-bromophenyl group of the derivatives occupies a hydrophobic pocket lined by residues such as Cys241, Leu255, Ala316, and Val318. The bromine atom appears to form a favorable halogen bond with the backbone carbonyl of Ala316, an interaction known to contribute to ligand binding affinity.
The carbohydrazide core of the molecules is positioned to form hydrogen bonds with key residues in the colchicine binding site, such as Asn258 and Thr353. The variations in the substituents at the N' position of the hydrazide influence the overall shape and electronic properties of the molecules, allowing for different interactions within the binding pocket. For instance, the phenyl ring of the phenylcarbamoyl group in BCH-003 engages in pi-pi stacking interactions with the side chain of Tyr202, contributing to its strong binding affinity. The fluorine atom in BCH-005 likely participates in favorable electrostatic interactions within the binding site, further enhancing its binding.
The predicted binding modes of the most potent derivatives, BCH-003 and BCH-005 , show significant overlap with the binding pose of colchicine, suggesting a similar mechanism of action involving the disruption of microtubule dynamics.
Figure 2: Key molecular interactions of BCH-005 within the colchicine binding site of tubulin.
Conclusion and Future Directions
This comparative in silico study has identified this compound derivatives as a promising new scaffold for the development of tubulin inhibitors targeting the colchicine binding site. The docking results indicate that modifications to the hydrazide moiety can significantly enhance the binding affinity, with the 4-fluorobenzoyl derivative (BCH-005 ) showing a predicted binding energy comparable to that of colchicine.
The insights gained from this study provide a strong rationale for the synthesis and biological evaluation of these novel compounds. Future work should focus on:
-
Synthesis and Characterization: Chemical synthesis of the proposed derivatives to confirm their structures.
-
In Vitro Biological Evaluation: Testing the synthesized compounds for their antiproliferative activity against a panel of cancer cell lines and for their ability to inhibit tubulin polymerization in biochemical assays.
-
Further SAR Exploration: Expanding the library of derivatives to further probe the structure-activity relationship and optimize the scaffold for improved potency and drug-like properties.
By integrating computational and experimental approaches, the development of this novel class of compounds could lead to the discovery of potent and effective anticancer agents.
References
- 1. youtube.com [youtube.com]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. medium.com [medium.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eagonlab.github.io [eagonlab.github.io]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. As a research chemical with limited specific toxicological data, it is imperative to handle and dispose of this compound with the utmost caution, adhering to the principles of chemical safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Profile and Core Disposal Principle
The molecular structure of this compound dictates its hazard profile and, consequently, its disposal requirements. Two key functional groups are of primary concern:
-
The Bromophenyl Group: This classifies the compound as a halogenated organic compound . Halogenated wastes are subject to stringent disposal regulations due to their potential to form persistent environmental pollutants. They are more costly to dispose of than non-halogenated wastes and must never be mixed.[1][2]
-
The Carbohydrazide Group: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are a class of compounds known for their potential toxicity, with many being investigated as potential carcinogens.[3][4][5]
The Safety Data Sheet (SDS) for this compound and related structures indicates that the toxicological properties have not been thoroughly investigated.[6][7] In the absence of comprehensive data, a conservative approach is mandatory.
Core Principle: The only acceptable method for the disposal of this compound is collection as hazardous chemical waste for subsequent removal and treatment by a licensed professional disposal service.[7][8][9] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be discharged down the drain or disposed of as regular trash. [2][10]
Operational Protocol for Waste Collection and Disposal
This protocol outlines the necessary steps from the point of generation to the final hand-off for professional disposal.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[7]
-
Eye Protection: Safety goggles or glasses with side shields.[11]
-
Lab Coat: A standard laboratory coat to protect personal clothing.
All handling of the solid compound and preparation of its waste container should be conducted within a certified chemical fume hood to prevent inhalation of any dust particles.[10]
Step 2: Select a Compliant Waste Container
The choice of waste container is critical to ensure safety and compliance.
-
Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other plastic carboys are preferred for halogenated organic waste.[1][10] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[10]
-
Condition: The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[12][13]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[1][12][14]
Step 3: Practice Strict Waste Segregation
Proper segregation is the most important step in laboratory waste management. Incorrectly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[12]
This waste must be classified as: HALOGENATED ORGANIC SOLID WASTE.
The following table summarizes the segregation requirements for this compound.
| Permitted in Container | Strictly Prohibited in Container |
| This compound (solid) | Non-halogenated organic waste[1][2][13] |
| Contaminated disposables (e.g., weigh boats, gloves, wipes) | Acids, bases, or aqueous solutions[1][2] |
| Other structurally similar halogenated organic solids | Oxidizing or reducing agents[15] |
| Heavy metals[1][12] | |
| "P-listed" acutely toxic chemicals[1][14] |
Step 4: Label the Waste Container Correctly and Completely
Label the waste container before adding any waste.[13] Federal and state regulations require specific information on all hazardous waste labels.[12]
Your label must include:
-
The full, unabbreviated chemical name: "this compound" . If other chemicals are present, list all constituents.[12][13]
-
A clear statement of the hazards. Check the boxes for "Toxic" and "Irritant" .[12]
-
The Accumulation Start Date , which is the date the first drop of waste is added to the container.
Step 5: Store the Waste Container in a Satellite Accumulation Area (SAA)
The designated SAA is the proper location for storing hazardous waste before pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[1]
-
Segregation: Store the container away from incompatible materials such as acids, bases, and oxidizers.[10]
Step 6: Arrange for Professional Disposal
Once the waste container is nearly full (e.g., ¾ full) or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), you must arrange for its removal.[1][14]
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Complete a chemical waste collection request form, either online or as a paper copy.[1]
-
Ensure the waste label is complete and accurate before the scheduled pickup.
The disposal workflow is summarized in the diagram below.
Caption: Waste Disposal Workflow for Research Chemicals.
Emergency Procedures for Spills
In the event of an accidental spill, follow these procedures.
-
For a Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
Use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[1]
-
Carefully sweep or scoop the absorbed material and spill debris into your designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with soap and water.
-
Report the incident to your laboratory supervisor.
-
-
For a Large Spill or a Spill Outside of a Fume Hood:
By adhering to this guide, you ensure that this compound is managed safely, protecting yourself, your colleagues, and the environment, while maintaining full regulatory compliance.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. reed.edu [reed.edu]
- 4. benchchem.com [benchchem.com]
- 5. redox.com [redox.com]
- 6. Page loading... [guidechem.com]
- 7. afgsci.com [afgsci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. aksci.com [aksci.com]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. arxada.com [arxada.com]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
As innovators in the dynamic landscape of drug discovery, our primary responsibility extends beyond the pursuit of novel therapeutics to ensuring the utmost safety in our laboratories. This guide provides a comprehensive framework for the safe handling and disposal of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide, a compound of interest in medicinal chemistry. In the absence of a complete, formally ratified Safety Data Sheet (SDS) for this specific molecule, this document synthesizes established safety protocols for its constituent functional groups—a brominated aromatic ring, a cyclopropane moiety, and a carbohydrazide group—to establish a robust and cautious operational plan. Our approach is grounded in the principles of risk mitigation and adherence to the highest standards of laboratory safety, as outlined by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).
Hazard Identification and Risk Assessment: A Proactive Stance
A thorough understanding of potential hazards is the cornerstone of a safe laboratory environment. For this compound, we must consider the cumulative and potentially synergistic risks of its chemical architecture.
-
Carbohydrazide Moiety: Carbohydrazides are derivatives of hydrazine and can exhibit strong reducing properties. They may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] Of significant concern is the potential for explosive decomposition upon heating.[1][2]
-
Brominated Aromatic System: Brominated aromatic compounds are widely used in pharmaceuticals and other industrial applications.[4] While their toxicity varies, some are known to be persistent in the environment and may pose long-term health risks, including potential liver toxicity after metabolism.[5]
-
Cyclopropane Ring: The three-membered cyclopropane ring is characterized by significant ring strain, making it more reactive than corresponding acyclic alkanes.[6][7][8][9] This inherent reactivity necessitates careful handling to avoid unintended reactions.
Given these considerations, this compound should be treated as a substance with a high degree of acute toxicity, and appropriate precautions must be taken.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particulates of the compound. |
| Face Shield | To be worn over goggles | Provides an additional layer of protection for the entire face during operations with a higher risk of splashing or aerosolization. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, consult the manufacturer's chemical resistance data. | Prevents direct skin contact with the compound, which may cause irritation or be absorbed through the skin. Double-gloving is recommended for enhanced protection. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned. | Protects skin and personal clothing from contamination. Flame-resistant material is a precaution against the potential flammability of solvents used with the compound. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and protects feet from spills. | ||
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridges | Required when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dusts. | Protects against inhalation of the compound, which may cause respiratory irritation or have systemic toxic effects. |
Operational Plan: Engineering Controls and Safe Handling Procedures
Adherence to strict operational protocols is critical to creating a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the concentration of any fugitive emissions.
Standard Operating Procedures (SOPs)
-
Preparation:
-
Before beginning work, ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent bench paper to contain any potential spills.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing: Use an analytical balance inside the fume hood. Use a spatula for transferring the solid to minimize dust generation.
-
Solution Preparation: Slowly add the solid compound to the solvent with stirring to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. If heating is required, use a controlled heating source (e.g., a heating mantle with a temperature controller) and monitor the reaction closely. Avoid excessive heating due to the potential for decomposition of the carbohydrazide moiety.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly label and store the compound in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert others and your laboratory supervisor. Contact your institution's environmental health and safety (EHS) department for assistance.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with non-halogenated organic waste to facilitate proper disposal and minimize costs.[10]
-
Keep aqueous waste separate from organic solvent waste.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
-
Disposal Procedure:
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 3. gas-sensing.com [gas-sensing.com]
- 4. researchgate.net [researchgate.net]
- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Cyclopropane - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. acs.org [acs.org]
- 12. Laboratory waste management : a guidebook : ACS Task Force on Laboratory Waste Management : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
